3-Ethyl-4-heptanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBUTKELHAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061755 | |
| Record name | 4-Heptanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-25-2 | |
| Record name | 3-Ethyl-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Heptanone, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptanone, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-4-heptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-heptanone, with the CAS number 1528-25-2, is an organic compound with the chemical formula C9H18O.[1][2] It is a nine-carbon aliphatic ketone that presents as a liquid and finds utility in various organic synthesis applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant spectral data.
Chemical and Physical Properties
| Property | Value | Reference Compound: 3-Heptanone |
| CAS Number | 1528-25-2 | 106-35-4 |
| Molecular Formula | C9H18O | C7H14O |
| Molecular Weight | 142.24 g/mol [3] | 114.19 g/mol |
| Physical State | Liquid | Colorless Liquid |
| Boiling Point | Data not available | 146-149 °C |
| Melting Point | Data not available | -39 °C |
| Density | Data not available | 0.818 g/mL at 25 °C |
| Solubility | Data not available | 3.3 g/L in water (20 °C) |
| Flash Point | Data not available | 106 °F |
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of its corresponding secondary alcohol, 3-ethyl-4-heptanol. This transformation can be achieved using various oxidizing agents, with chromic acid, Dess-Martin periodinane, and Swern oxidation being common methods.
Experimental Protocol: Oxidation of 3-Ethyl-4-heptanol using Swern Oxidation
This protocol is based on the general principles of Swern oxidation, a reliable method for the synthesis of ketones from secondary alcohols.
Materials:
-
3-Ethyl-4-heptanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Separatory funnel
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Slowly add a solution of 3-ethyl-4-heptanol (1.0 equivalent) in anhydrous DCM to the activated DMSO solution. Maintain the temperature at -78 °C during the addition. Stir the reaction mixture for 30-45 minutes.
-
Quenching the Reaction: Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature while stirring.
-
Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound. A typical yield for this reaction is approximately 78%.[4]
Signaling Pathways and Experimental Workflows
The synthesis of this compound via oxidation of 3-ethyl-4-heptanol represents a straightforward chemical transformation. The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Spectral Data
Safety Information
Detailed safety information, including hazard classifications and handling precautions for this compound, is not extensively documented in publicly available sources. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
References
physical and chemical properties of 3-Ethyl-4-heptanone
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-4-heptanone
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work. This document summarizes key quantitative data, outlines general experimental methodologies for the analysis of similar ketones, and includes visualizations to illustrate its chemical context and potential reactivity.
General and Physical Properties
This compound is an organic compound classified as a ketone.[1] Its structure consists of a seven-carbon chain with a carbonyl group at the fourth position and an ethyl group at the third position. It is a transparent liquid and has applications in chemical, biological, pharmaceutical, and organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [2][3][4] |
| Molecular Weight | 142.24 g/mol | [2][3][4] |
| CAS Number | 1528-25-2 | [2][3][4] |
| IUPAC Name | 3-ethylheptan-4-one | [3] |
| Appearance | Transparent Liquid | [1] |
| Boiling Point | 155 °C (for 2-Methyl-4-heptanone) | [5] |
| Density | 0.81 g/cm³ (for 2-Methyl-4-heptanone) | [5] |
| Flash Point | 44 °C (for 2-Methyl-4-heptanone) | [5] |
| Melting Point | No data available | |
| Vapor Pressure | No data available | |
| Solubility in Water | No data available | |
| XLogP3-AA | 2.5 | [3] |
Note: Some physical data, such as boiling point, density, and flash point, are for the isomeric compound 2-Methyl-4-heptanone due to a lack of specific data for this compound in the search results.
Figure 1: Logical relationship diagram illustrating the key attributes of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound and its isomers, various spectroscopic methods are employed.
Table 2: Spectroscopic Information for this compound
| Spectrum Type | Availability/Technique | Source |
| Mass Spectrum (Electron Ionization) | Data available from NIST | [4] |
| Infrared (IR) Spectrum | Data available. Techniques include CAPILLARY CELL: NEAT and Vapor Phase. | [3][4] |
| ¹³C NMR | Predicted data may be available. | [2] |
| ¹H NMR | Predicted data may be available. | [2] |
Chemical Properties and Reactivity
As a ketone, the chemical reactivity of this compound is primarily dictated by the carbonyl (C=O) functional group.
-
Reactivity: The molecular structure of heptanones, with a ketone functional group in the middle of a carbon chain, allows them to participate in a variety of chemical reactions.[6] These reactions are fundamental for the synthesis of other natural products.[6]
-
Stabilization: In chemical formulations, buffering agents like Monosodium Citrate can be used to stabilize the reaction environment for ketones such as this compound, potentially influencing their reactivity in processes like esterification or cyclization.[1]
-
Enolate Formation: A common reaction for ketones is the formation of an enolate by deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group). This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. The synthesis of (R)-3-methyl-4-heptanone from 4-heptanone can be achieved via an enolate using Enders SAMP/RAMP hydrazone chemistry.[7]
Figure 2: A generalized workflow for the enolate formation and subsequent alkylation of a ketone like this compound.
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, general methodologies for the analysis of related heptanones have been described.
-
Gas Chromatography/Mass Spectrometry (GC/MS): Different heptanone isomers, such as 2-heptanone, 3-heptanone, and 4-heptanone, can be distinguished as they are observed at slightly different retention times during GC/MS analysis.[8]
-
Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This technique is used for the quantification of 3-heptanone in biological samples, such as breath.[8] It allows for the determination of volatile organic compound (VOC) concentrations with high sensitivity.[8] The protocol involves:
-
Collection of the sample (e.g., breath gas).
-
Introduction of the sample into the PTR-MS instrument.
-
Chemical ionization using proton-transfer reactions with H₃O⁺ as the primary reactant ion.[8]
-
Detection and quantification of the target analyte based on its mass-to-charge ratio.[8]
-
For accurate quantification, a calibration series with known concentrations of 3-heptanone is used.[8]
-
Safety and Handling
Specific safety data for this compound is limited. However, data for isomeric and structurally similar ketones like 3-heptanone and 4-heptanone provide guidance.
-
Hazards: These ketones are generally flammable liquids and vapors.[9][10] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9][10] They can be harmful if inhaled and may cause eye irritation.[9][10]
-
Handling: Use in a well-ventilated area is crucial.[5] Personal protective equipment, including safety goggles, gloves, and appropriate respiratory protection, should be worn.[11] Keep away from heat, sparks, open flames, and other sources of ignition.[5][10] Use spark-proof tools and explosion-proof equipment.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9] If on skin, wash off with soap and plenty of water.[11] If inhaled, move the person into fresh air.[11] If ingested, do NOT induce vomiting and seek medical attention.[9]
This guide serves as a foundational resource on this compound. For further in-depth research, consulting peer-reviewed scientific literature and comprehensive chemical databases is recommended.
References
- 1. This compound | 1528-25-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Heptanone, 3-ethyl- | C9H18O | CID 73713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Heptanone, 3-ethyl- [webbook.nist.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. yufengchemicals.com [yufengchemicals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Ethyl-4-heptanone: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-4-heptanone, a ketone with the molecular formula C9H18O. The document details its structural formula, explores its constitutional and stereoisomers, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound via Grignard reaction and subsequent oxidation. Spectroscopic characterization methods, including IR, 1H NMR, 13C NMR, and Mass Spectrometry, are also discussed, providing a framework for the identification and analysis of this compound.
Structural Formula and Nomenclature
This compound is an aliphatic ketone. Its structure consists of a heptane backbone with a carbonyl group at the fourth carbon and an ethyl group at the third carbon.
-
IUPAC Name: 3-ethylheptan-4-one[1]
-
Canonical SMILES: CCCC(=O)C(CC)CC
-
InChI: InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3[1]
The key structural feature of this compound is the presence of a chiral center at the third carbon atom (the carbon atom bonded to the ethyl group). This chirality gives rise to stereoisomerism, which will be discussed in the following section.
Isomers of this compound
Isomers are molecules that have the same molecular formula but different structural arrangements. For C9H18O, there are numerous constitutional isomers and, in the case of this compound, stereoisomers.
Constitutional Isomers
Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C9H18O, a variety of ketones exist as constitutional isomers of this compound. Some examples include:
-
2-Nonanone: A straight-chain ketone with the carbonyl group at the second position.
-
3-Nonanone: A straight-chain ketone with the carbonyl group at the third position.
-
4-Nonanone: A straight-chain ketone with the carbonyl group at the fourth position.
-
5-Nonanone: A straight-chain ketone with the carbonyl group at the fifth position.
-
2,6-Dimethyl-4-heptanone: A branched ketone.[3]
The relationship between these isomers can be visualized as follows:
Stereoisomers
Due to the chiral center at carbon-3, this compound exists as a pair of enantiomers:
-
(R)-3-Ethyl-4-heptanone
-
(S)-3-Ethyl-4-heptanone
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. Their separation would require chiral chromatography or synthesis using stereoselective methods.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound and some of its constitutional isomers.
| Property | This compound | 2-Nonanone | 3-Nonanone | 4-Nonanone |
| Molecular Weight ( g/mol ) | 142.24 | 142.24[4][5] | 142.24 | 142.24 |
| Boiling Point (°C) | 180 @ 760 mmHg | 195 | 190-191 | 187-188 |
| Density (g/mL) | 0.814 | 0.826 | 0.822 | 0.823 |
| Refractive Index | 1.415 | 1.423 | 1.422 | 1.421 |
| Flash Point (°C) | 57.6 | 68 | 66 | 66 |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction to create the alcohol precursor, followed by oxidation to the ketone.
Synthesis of 3-Ethyl-4-heptanol (Grignard Reaction)
This protocol describes the synthesis of the secondary alcohol precursor to this compound.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
1-Bromopropane
-
Butyraldehyde (butanal)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromopropane in dry diethyl ether to the flask to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of butyraldehyde in dry diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethyl-4-heptanol.
Oxidation of 3-Ethyl-4-heptanol to this compound
This protocol describes the oxidation of the secondary alcohol to the desired ketone.
Materials:
-
3-Ethyl-4-heptanol (from the previous step)
-
Pyridinium chlorochromate (PCC) or a solution of sodium dichromate in sulfuric acid (Jones reagent)
-
Dichloromethane (if using PCC) or acetone (if using Jones reagent)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure (using PCC):
-
In a round-bottom flask, dissolve 3-ethyl-4-heptanol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation or column chromatography.
The workflow for the synthesis and purification can be visualized as follows:
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of a ketone carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1715 | Strong |
| C-H (alkane) | 2850-3000 | Medium to Strong |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments. The expected signals are:
-
Triplet for the methyl protons of the ethyl groups.
-
Quartet for the methylene protons of the ethyl groups.
-
Multiplets for the methylene protons of the heptanone chain.
-
A multiplet for the single proton at the chiral center (carbon-3).
The protons alpha to the carbonyl group (on carbons 2 and 5) will be deshielded and appear further downfield compared to the other methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
A signal in the ~200-215 ppm region, characteristic of a ketone carbonyl carbon.
-
Signals for the nine different carbon atoms in the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.
Conclusion
This compound is a chiral ketone with a range of constitutional isomers. Its synthesis can be readily achieved through standard organic chemistry reactions, and its structure can be unambiguously determined using a combination of spectroscopic methods. This technical guide provides the foundational information necessary for researchers and scientists working with this compound, from its fundamental properties to its synthesis and characterization.
References
- 1. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Nonanone [webbook.nist.gov]
The Elusive Ethyl: An In-Depth Technical Guide on the Apparent Absence of 3-Ethyl-4-heptanone and the Prevalent Presence of its Isomer, 4-Methyl-3-heptanone, in Insects
An extensive review of scientific literature reveals no documented natural occurrence of 3-Ethyl-4-heptanone in insects. This technical guide addresses this finding and provides a comprehensive overview of its well-studied isomer, 4-Methyl-3-heptanone, a significant alarm pheromone in numerous insect species, particularly within the order Hymenoptera.
This guide is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of insect-derived semiochemicals. While the initial focus of this inquiry was this compound, our exhaustive search of scholarly databases and research articles has found no evidence of its isolation from or biosynthesis by insects. In contrast, its structural isomer, 4-Methyl-3-heptanone, is a well-documented and crucial component of the chemical communication systems of many ant species.
This whitepaper will, therefore, pivot to a detailed examination of 4-Methyl-3-heptanone, presenting quantitative data, experimental protocols for its study, and an exploration of its biosynthetic pathway. This information will serve as a valuable resource and a comparative framework for researchers investigating insect ketones and their potential as pest management agents or leads for drug discovery.
Quantitative Occurrence of 4-Methyl-3-heptanone in Insects
4-Methyl-3-heptanone is predominantly found in the mandibular glands of various ant species, where it functions as a potent alarm pheromone. The quantity of this compound can vary significantly between species and even between castes within a single species. The following table summarizes the quantitative data on the occurrence of 4-Methyl-3-heptanone in several insect species.
| Insect Species | Caste/Sex | Quantity per Individual (ng) | Source Gland | Reference |
| Pogonomyrmex barbatus | Worker | ~2000 | Mandibular | [1] |
| Pogonomyrmex rugosus | Worker | ~1000 | Mandibular | [1] |
| Pogonomyrmex californicus | Worker | ~1000 | Mandibular | [1] |
| Atta texana | Major Worker | 590 (as part of a blend) | Mandibular | |
| Leiophron uniformis | Female/Male | up to 10 | Head | [1] |
Experimental Protocols
The identification and quantification of 4-Methyl-3-heptanone in insects typically involve the following experimental procedures.
Insect Collection and Gland Dissection
-
Collection: Ants are collected from colonies in the field. For laboratory studies, colonies can be maintained under controlled conditions.
-
Dissection: For gland-specific analysis, individual insects are anaesthetized (e.g., by cooling). The mandibular glands are then carefully dissected under a microscope using fine forceps and dissecting needles.
Chemical Extraction
-
Solvent Extraction: The dissected glands or whole heads are submerged in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds. The extraction is typically carried out for a specific duration with gentle agitation.
-
Solid-Phase Microextraction (SPME): This solvent-free technique can be used for headspace analysis of volatile compounds. An SPME fiber is exposed to the vapor above a sample (e.g., an agitated group of ants or a dissected gland) to adsorb the volatiles.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard instrument for separating, identifying, and quantifying 4-Methyl-3-heptanone.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for separation.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of 4-Methyl-3-heptanone shows a characteristic fragmentation pattern that allows for its unambiguous identification.
-
Quantification: The amount of 4-Methyl-3-heptanone can be determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated using synthetic standards of known concentrations.
The following diagram illustrates a general experimental workflow for the analysis of 4-Methyl-3-heptanone in insects.
Biosynthesis of 4-Methyl-3-heptanone
Research has shown that the biosynthesis of (S)-4-methyl-3-heptanone in ants follows a polyketide/fatty acid-type metabolic pathway. The molecule is constructed from three propionate units. This was determined through stable isotope labeling studies, where labeled precursors were fed to the insects, and the incorporation of the labels into the final product was traced using mass spectrometry.
The proposed biosynthetic pathway is a significant finding as it provides insights into the evolution of chemical signaling in insects and opens up possibilities for manipulating these pathways for pest control.
Below is a simplified diagram representing the biosynthetic origin of 4-Methyl-3-heptanone.
Signaling and Behavioral Responses
4-Methyl-3-heptanone is a classic example of an alarm pheromone. When released by an ant, it triggers a stereotyped set of behaviors in nearby nestmates. The response is concentration-dependent.
-
Low Concentrations: Elicit attraction and alert behavior, causing ants to move towards the source of the pheromone with increased locomotion.
-
High Concentrations: Induce alarm and aggression, leading to behaviors such as mandibular gaping, stinging, and biting.
This differential response allows for a graded and appropriate reaction to varying levels of threat. The perception of 4-Methyl-3-heptanone occurs in the antennae, where it binds to specific odorant receptors on olfactory sensory neurons. This binding event initiates a signal transduction cascade that ultimately results in a nerve impulse being sent to the antennal lobe of the brain, where the information is processed, leading to the observed behavioral output.
The following diagram illustrates the logical flow of the alarm signaling pathway.
Conclusion
While this compound appears to be absent from the insect chemical repertoire based on current scientific knowledge, its isomer, 4-Methyl-3-heptanone, serves as a textbook example of an insect alarm pheromone. The detailed understanding of its occurrence, biosynthesis, and mode of action provides a solid foundation for further research into insect chemical communication. This knowledge can be leveraged for the development of novel and species-specific pest management strategies that are more environmentally benign than conventional broad-spectrum insecticides. Furthermore, the study of the receptors and neural pathways involved in the perception of such semiochemicals can offer valuable insights for neurobiology and the development of new drug screening platforms. Future research may yet uncover the presence of this compound or other related ketones in unexplored insect species, and the methodologies outlined in this guide will be directly applicable to their study.
References
Unraveling the Aromatic World of Ants: The Case of 4-Methyl-3-heptanone
A Technical Guide for Researchers
Foreword: Initial inquiries into the presence of 3-Ethyl-4-heptanone in ant species did not yield any specific findings within the current body of scientific literature. However, extensive research exists for a closely related and structurally similar compound, (S)-4-methyl-3-heptanone, a significant alarm pheromone in harvester ants of the genus Pogonomyrmex. This guide will provide an in-depth technical overview of the discovery, quantification, and experimental protocols associated with (S)-4-methyl-3-heptanone, offering a valuable resource for researchers, scientists, and drug development professionals interested in the chemical ecology of ants and the study of analogous semiochemicals.
Quantitative Analysis of (S)-4-Methyl-3-heptanone in Pogonomyrmex Species
(S)-4-methyl-3-heptanone is a volatile alarm pheromone released from the mandibular glands of harvester ants belonging to the genus Pogonomyrmex. Its primary function is to alert nestmates to potential threats, eliciting aggressive and defensive behaviors. The quantity of this semiochemical can vary between species and even among individuals within a colony, potentially reflecting factors such as body size and colony-specific needs.
Below is a summary of quantitative data from studies on various Pogonomyrmex species.
| Species | Mean Amount (ng per head ± SE) | Mean Fresh Body Weight (mg ± SE) |
| Pogonomyrmex barbatus | 1980 ± 60 | 17.0 ± 0.3 |
| Pogonomyrmex rugosus | 1080 ± 50 | 17.5 ± 0.4 |
| Pogonomyrmex californicus | 960 ± 60 | 10.3 ± 0.3 |
Table 1: Mean amounts of (S)-4-methyl-3-heptanone and corresponding fresh body weights for different Pogonomyrmex species. Data has been synthesized from published research for comparative purposes.
Experimental Protocols
The identification and quantification of volatile semiochemicals like (S)-4-methyl-3-heptanone from ant mandibular glands require meticulous collection and analytical procedures. The following protocols provide a detailed methodology for these key experiments.
2.1. Collection and Extraction of Mandibular Gland Secretions
This protocol outlines the steps for collecting and extracting the contents of ant mandibular glands for subsequent chemical analysis.
-
Ant Collection:
-
Collect worker ants from the field using an aspirator.
-
Immediately freeze the collected ants at -20°C to preserve the chemical integrity of their glandular secretions.
-
-
Gland Dissection and Extraction:
-
Perform dissections under a microscope in a cooled environment to minimize the volatilization of the target compounds.
-
Excise the heads of individual ants.
-
Carefully dissect the mandibular glands from the head capsule.
-
For quantitative analysis, individual glands or pooled samples can be used.
-
Place the dissected glands in a microvial containing a suitable solvent, such as hexane or ethyl acetate, to extract the volatile compounds. The solvent volume should be kept minimal to ensure a concentrated extract.
-
Include an internal standard (e.g., docosane at a known concentration) in the solvent to allow for accurate quantification.
-
Agitate the vial gently for several minutes to ensure complete extraction.
-
The resulting extract is now ready for analysis by gas chromatography-mass spectrometry (GC-MS).
-
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique used for the separation, identification, and quantification of volatile compounds in the glandular extracts.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of these types of semiochemicals.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp-up to a final temperature of 250-300°C. The specific temperature program will depend on the range of compounds being analyzed.
-
Injector Temperature: Typically set to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is usually from m/z 40 to 400.
-
-
Analysis Procedure:
-
Inject a small volume (e.g., 1-2 µL) of the glandular extract into the GC.
-
The volatile compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
As the compounds elute from the column, they are detected by the mass spectrometer, which generates a mass spectrum for each compound.
-
The identification of (S)-4-methyl-3-heptanone is confirmed by comparing its retention time and mass spectrum to that of an authentic synthetic standard.
-
Quantification is achieved by comparing the peak area of the compound to the peak area of the internal standard.
-
Visualizations
3.1. Experimental Workflow for Semiochemical Identification
The following diagram illustrates the general workflow for the identification and characterization of ant semiochemicals.
3.2. Biosynthetic Pathway of (S)-4-Methyl-3-heptanone
The biosynthesis of (S)-4-methyl-3-heptanone in insects is proposed to follow a polyketide/fatty acid-type metabolic route. The diagram below provides a simplified representation of this pathway.
This technical guide provides a comprehensive overview of the current knowledge and experimental approaches for studying the alarm pheromone (S)-4-methyl-3-heptanone in Pogonomyrmex ants. While this compound remains to be discovered in this context, the methodologies and principles outlined here are broadly applicable to the investigation of novel semiochemicals in insects.
3-Ethyl-4-heptanone: An Uncharted Territory in Insect Semiochemistry
A comprehensive review of existing scientific literature reveals a significant finding: 3-Ethyl-4-heptanone is not a recognized semiochemical in insect communication. Despite extensive searches for its role as a pheromone, kairomone, allomone, or synomone, no peer-reviewed research articles or established databases identify this compound as a mediator of insect behavior. This technical guide addresses the current void in knowledge and clarifies the status of this compound for researchers, scientists, and drug development professionals.
Initial investigations into the chemical ecology of insects have identified numerous ketones that serve as critical signaling molecules. Compounds such as (S)-4-methyl-3-heptanone and 2-heptanone are well-documented alarm pheromones in various ant and bee species. However, this compound remains conspicuously absent from this catalog of insect semiochemicals.
This guide will proceed by first presenting a comparative analysis of related, well-studied ketones to provide a contextual framework. Subsequently, it will outline the standard experimental protocols that would be necessary to determine if this compound has any semiochemical activity. This approach is designed to equip researchers with the foundational knowledge required to explore this uncharted area of chemical ecology.
Comparative Analysis of Structurally Similar Ketones in Insect Communication
To understand the potential role of this compound, it is instructive to examine the function of structurally similar ketones that are confirmed insect semiochemicals. The following table summarizes the quantitative data for two such compounds.
| Semiochemical | Insect Species | Glandular Source | Behavioral Response | Quantitative Data (per individual) |
| (S)-4-methyl-3-heptanone | Pogonomyrmex barbatus (Red harvester ant) | Mandibular gland | Alarm and aggression | ~2000 ng |
| Pogonomyrmex rugosus | Mandibular gland | Alarm and aggression | ~1000 ng | |
| Pogonomyrmex californicus | Mandibular gland | Alarm and aggression | ~1000 ng | |
| Leiophron uniformis (Braconid wasp) | Head | Defense | Up to 10 ng | |
| 2-Heptanone | Apis mellifera (Honey bee) | Mandibular gland | Alarm | - |
| Atta texana (Texas leafcutter ant) | Mandibular gland | Alarm and attraction | 0.14 µg |
Future Directions: Proposed Experimental Protocols to Investigate this compound
The absence of data on this compound necessitates a systematic scientific inquiry. The following experimental workflows are proposed to ascertain its potential role in insect communication.
Workflow for Identification and Behavioral Analysis
This workflow outlines the steps to determine if this compound is produced by insects and if it elicits a behavioral response.
Caption: Proposed workflow for investigating this compound.
Detailed Methodologies
1. Insect Rearing and Collection:
-
Objective: To obtain a consistent supply of healthy insects for chemical analysis and bioassays.
-
Protocol:
-
Establish a laboratory colony of the target insect species under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Provide an appropriate diet and habitat to ensure normal development and behavior.
-
For field-collected specimens, use appropriate trapping methods and immediately process or freeze samples at -80°C.
-
2. Chemical Extraction and Analysis (GC-MS):
-
Objective: To identify and quantify volatile compounds from the insect.
-
Protocol:
-
Dissect the mandibular glands or other potential pheromone-producing structures from a known number of individuals.
-
Extract the glands in a minimal volume of a high-purity solvent (e.g., hexane).
-
Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Compare the resulting mass spectrum with a synthetic standard of this compound to confirm its presence.
-
Quantify the amount of the compound using an internal standard.
-
3. Electroantennography (EAG):
-
Objective: To measure the electrical response of an insect's antenna to this compound.
-
Protocol:
-
Excise an antenna from a live, immobilized insect.
-
Mount the antenna between two electrodes connected to an amplifier.
-
Deliver a puff of air containing a known concentration of synthetic this compound over the antenna.
-
Record the resulting depolarization of the antennal neurons.
-
Use a solvent blank and a known positive control (a compound known to elicit a response) for comparison.
-
4. Behavioral Bioassays:
-
Objective: To determine if this compound elicits a behavioral response.
-
Protocol (Y-tube Olfactometer):
-
Place an individual insect at the base of a Y-shaped glass tube.
-
Introduce a stream of air containing a specific concentration of this compound into one arm of the Y-tube and a solvent control into the other arm.
-
Record the amount of time the insect spends in each arm and its first choice.
-
Analyze the data statistically to determine if there is a significant preference or avoidance of the chemical.
-
Conclusion
The current body of scientific knowledge does not support the classification of this compound as an insect semiochemical. While its structural similarity to known pheromones suggests a potential for biological activity, this has yet to be explored. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the potential role of this compound in insect communication. Future research in this area could uncover novel signaling pathways and provide new tools for pest management and drug development. Until such research is conducted and published, this compound remains an intriguing but unconfirmed player in the complex world of insect chemical ecology.
Putative Biosynthesis of 3-Ethyl-4-heptanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a putative biosynthetic pathway for 3-Ethyl-4-heptanone, a branched-chain aliphatic ketone. In the absence of direct scientific literature detailing its specific biosynthesis, this guide proposes a pathway by analogy to the known biosynthesis of the structurally similar insect pheromone, (S)-4-methyl-3-heptanone. The proposed pathway is rooted in the fundamental principles of polyketide and fatty acid biosynthesis, involving a modular synthase complex. This document provides a hypothetical enzymatic sequence, a representative experimental protocol for pathway elucidation, and a visual representation of the proposed metabolic route.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed via a Type I Polyketide Synthase (PKS) or a similar multienzyme complex analogous to Fatty Acid Synthase (FAS). This pathway likely utilizes a butyryl-CoA starter unit and a propionyl-CoA extender unit, followed by enzymatic modifications. The proposed sequence of events is as follows:
-
Chain Initiation: The biosynthesis is initiated with a four-carbon starter unit, butyryl-CoA. This starter unit is loaded onto the acyl carrier protein (ACP) of the synthase complex.
-
Chain Elongation: The butyryl-ACP undergoes a Claisen condensation with a three-carbon extender unit derived from propionyl-CoA, likely in the form of methylmalonyl-CoA. This condensation is catalyzed by a ketoacyl synthase (KS) domain, resulting in a seven-carbon β-ketoacyl-ACP intermediate.
-
Post-Condensation Modification (Optional): In many PKS and FAS pathways, the β-keto group can be subject to a series of reductive modifications, including reduction to a hydroxyl group by a ketoreductase (KR), dehydration to a double bond by a dehydratase (DH), and further reduction to a saturated carbon-carbon bond by an enoyl reductase (ER). However, for the synthesis of a ketone at the C4 position, it is plausible that these reductive steps are bypassed for the final elongation cycle.
-
Chain Termination and Release: The final β-ketoacyl-ACP intermediate is released from the synthase complex. The release mechanism could involve a thioesterase (TE) domain that hydrolyzes the thioester bond, leading to a free β-keto acid.
-
Decarboxylation: The resulting β-keto acid is unstable and likely undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final product, this compound.
This proposed pathway is consistent with the known biosynthesis of (S)-4-methyl-3-heptanone from three propionate units, which also proceeds through a polyketide/fatty acid-type metabolic route.[1][2]
Diagram of Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
A thorough review of the existing scientific literature did not yield any specific quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor incorporation rates, and in vivo or in vitro production titers. The table below summarizes the absence of this information.
| Data Type | Value | Source |
| Enzyme Kinetics (Km, kcat) | Not Available | - |
| Precursor Incorporation Rates | Not Available | - |
| In Vivo/In Vitro Production Titer | Not Available | - |
Further research, employing the experimental protocols outlined in the following section, would be necessary to generate such data.
Experimental Protocols
The following is a representative experimental protocol for elucidating the biosynthetic pathway of an aliphatic ketone like this compound, based on methodologies used for studying insect pheromone biosynthesis.
Protocol: Elucidation of Biosynthetic Pathway using Stable Isotope Labeling and GC-MS Analysis
Objective: To determine the precursor units involved in the biosynthesis of this compound.
Materials:
-
Organism or cell culture capable of producing this compound.
-
Stable isotope-labeled precursors (e.g., [1-¹³C]butyrate, [2-¹³C]butyrate, [1-¹³C]propionate, [2-¹³C]propionate, [¹³C₂]acetate).
-
Appropriate growth medium or buffer.
-
Solvents for extraction (e.g., hexane, dichloromethane).
-
Anhydrous sodium sulfate.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Standard of this compound.
Methodology:
-
Preparation of Labeled Precursors:
-
Prepare solutions of the stable isotope-labeled precursors in a suitable solvent compatible with the biological system.
-
-
Incubation with Labeled Precursors:
-
Introduce the labeled precursors into the biological system (e.g., by injection into the organism or addition to the cell culture medium).
-
Incubate for a predetermined period to allow for the incorporation of the labeled precursors into the target molecule.
-
Run parallel control experiments without the addition of labeled precursors.
-
-
Extraction of Volatiles:
-
At the end of the incubation period, sacrifice the organism or harvest the cell culture.
-
Extract the volatile compounds, including this compound, using an appropriate organic solvent (e.g., hexane).
-
The extraction can be performed by solvent immersion or solid-phase microextraction (SPME).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Sample Concentration:
-
Carefully concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a nonpolar or medium-polarity capillary column suitable for the separation of volatile ketones.
-
Set the GC oven temperature program to achieve good separation of the target compound from other matrix components.
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Analyze the mass spectra of this compound from the labeled experiments.
-
Look for shifts in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions compared to the unlabeled control.
-
The pattern of mass shifts will indicate which labeled precursors were incorporated and at which positions in the molecule, thereby elucidating the building blocks of the biosynthetic pathway.
-
Conclusion
While the precise biosynthetic pathway of this compound remains to be experimentally verified, the proposed route, based on established principles of polyketide and fatty acid biosynthesis and analogy to similar molecules, provides a robust framework for future research. The experimental protocol detailed herein offers a clear methodology for researchers to investigate and validate this putative pathway. The elucidation of this and similar biosynthetic pathways is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel bioactive compounds.
References
Toxicological Profile of 3-Ethyl-4-heptanone: An In-depth Technical Guide
Disclaimer: The toxicological data available for 3-Ethyl-4-heptanone (CAS No. 1528-25-2) is exceedingly limited. This guide provides a comprehensive overview of the available information and supplements it with data from structurally similar compounds, namely 3-heptanone, 4-heptanone, and 2-heptanone, to offer a predictive toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the absence of direct studies on this compound.
Executive Summary
This compound is a specialty chemical with sparse publicly available toxicological data. A complete toxicological assessment has not been identified in the available literature. Information from suppliers, such as Sigma-Aldrich, indicates that analytical data for this product is not routinely collected, and it is sold on an "as-is" basis, which is common for rare and unique chemicals intended for early discovery research. Therefore, this profile relies on data from analogous ketones to infer potential hazards. Based on these analogs, this compound is predicted to have low to moderate acute toxicity. However, there is no available information on its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1528-25-2 | |
| Molecular Formula | C9H18O | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Toxicological Data
Due to the lack of specific studies on this compound, this section summarizes the available quantitative data for structurally related ketones.
Acute Toxicity
The primary data available for related ketones is on acute toxicity, which assesses the effects of a single, high-dose exposure.
| Compound | Test | Route | Species | Value | Reference |
| 3-Heptanone | LD50 | Oral | Rat | 2760 mg/kg | |
| 2-Heptanone | LD50 | Oral | Rat | 1670 mg/kg | |
| 2-Heptanone | LD50 | Dermal | Rabbit | 10300 mg/kg | |
| 3-Heptanone | LC50 | Inhalation | Rat | 4000 ppm (4h) | [1] |
Interpretation: The oral LD50 values for 3-heptanone and 2-heptanone in rats suggest low to moderate acute toxicity. The dermal LD50 for 2-heptanone in rabbits is high, indicating low toxicity via skin absorption. The inhalation LC50 for 3-heptanone suggests that high concentrations in the air can be lethal.
Other Toxicological Endpoints
Information on other critical toxicological endpoints for this compound is not available. The table below highlights these data gaps, with information from analogs provided where available.
| Endpoint | This compound | 3-Heptanone | 4-Heptanone | 2-Heptanone |
| Skin Irritation/Corrosion | No data available | Mild to moderate irritant | No data available | No data available |
| Eye Irritation/Corrosion | No data available | Irritant | No data available | No data available |
| Sensitization | No data available | No information available | No information available | No information available |
| Repeated Dose Toxicity | No data available | No information available | No information available | No data available |
| Genotoxicity/Mutagenicity | No data available | No information available | No information available | No data available |
| Carcinogenicity | No data available | No information available | No information available | No data available |
| Reproductive/Developmental Toxicity | No data available | No information available | No information available | No data available |
Experimental Protocols
In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 423)
-
Principle: A stepwise procedure is used to estimate the LD50, using a small number of animals.
-
Animals: Typically, three female rats are used in each step.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered orally to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality occurs, a higher dose is given to a new group of animals. If mortality occurs, a lower dose is tested in a new group.
-
The procedure continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance's acute toxicity.
-
In Vitro Mammalian Cell Gene Mutation Test (Following OECD Guideline 476)
-
Principle: This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.
-
Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without an external metabolic activation system (e.g., S9 mix from rat liver).
-
After a defined exposure period, the cells are washed and cultured for a period to allow for the expression of mutations.
-
Cells are then plated in a selective medium that only allows mutant cells to grow.
-
The number of mutant colonies is counted and compared to the number of colonies in control cultures to determine the mutagenic potential.
-
Visualizations
As no specific signaling pathways or experimental workflows for this compound have been described, a generalized workflow for a standard toxicological assessment is provided below.
Caption: A generalized workflow for toxicological assessment of a chemical.
Conclusion and Recommendations
The toxicological profile of this compound is largely unknown. Based on data from structurally similar ketones, it is likely to have low to moderate acute toxicity. However, the absence of data on other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap.
For any application involving potential human exposure, it is strongly recommended that comprehensive toxicological testing be conducted. This should include, at a minimum, a battery of in vitro genotoxicity tests and an acute oral toxicity study. Further testing, including repeated dose and reproductive toxicity studies, would be necessary for a complete risk assessment, particularly if significant human exposure is anticipated. Researchers and drug development professionals should handle this compound with appropriate caution, assuming it may possess unknown hazards until further data becomes available.
References
Methodological & Application
Application Note: Synthesis of 3-Ethyl-4-heptanone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and selective method for the synthesis of 3-Ethyl-4-heptanone, a valuable ketone intermediate in organic synthesis.[1][2] The protocol utilizes a Grignard reaction between ethylmagnesium bromide and N-methoxy-N-methylbutanamide (Weinreb amide), which allows for the formation of the ketone in high purity by preventing the common side reaction of over-addition to form a tertiary alcohol. This method is distinguished by its operational simplicity and good yields, making it suitable for both laboratory-scale and potential scale-up operations.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. While the addition of Grignard reagents to aldehydes and ketones is a classic method for alcohol synthesis, their reaction with carboxylic acid derivatives like esters and acid chlorides can be challenging to control, often leading to the double addition of the organometallic reagent and the formation of tertiary alcohols.
The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a reliable solution to this challenge. The tetrahedral intermediate formed upon the initial nucleophilic attack of the Grignard reagent is stabilized by chelation with the methoxy group and the magnesium ion. This stable intermediate does not collapse until acidic workup, at which point the desired ketone is liberated, preventing a second addition of the Grignard reagent. This application note provides a detailed protocol for the synthesis of this compound using this methodology.
Experimental Protocol
Materials:
-
N-methoxy-N-methylbutanamide (Weinreb amide)
-
Ethylmagnesium bromide (commercially available solution in THF or diethyl ether)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen to ensure anhydrous conditions.
-
Charging the Flask: N-methoxy-N-methylbutanamide (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Ethylmagnesium bromide solution (1.1 eq) is added dropwise from the dropping funnel to the stirred solution of the Weinreb amide over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl solution at 0 °C. The mixture is stirred until the magnesium salts are dissolved.
-
Workup: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₈O | [4][5] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | Not specified | |
| Purity (typical) | >99% | [6] |
| ¹³C NMR (CDCl₃, δ) | Data not available in search results | |
| IR (neat, cm⁻¹) | Characteristic C=O stretch expected around 1710 cm⁻¹ | [4] |
| Mass Spectrum (m/z) | Key fragments expected from cleavage around the carbonyl group | [4][5] |
Note: Specific spectroscopic data values were not available in the provided search results. The table indicates the expected characteristics based on the structure.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1528-25-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. 4-Heptanone, 3-ethyl- | C9H18O | CID 73713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Heptanone, 3-ethyl- [webbook.nist.gov]
- 6. m.indiamart.com [m.indiamart.com]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethyl-4-heptanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 3-Ethyl-4-heptanone, a chiral ketone of interest in synthetic organic chemistry and drug development. The described methodology is based on the highly reliable and well-established SAMP/RAMP hydrazone chemistry, which allows for the stereoselective α-alkylation of acyclic ketones with excellent enantioselectivity.[1][2][3]
The (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) chiral auxiliaries are employed to introduce the ethyl group at the C3 position of 4-heptanone with a high degree of stereochemical control.[2][3] The choice of SAMP or RAMP determines whether the (S) or (R) enantiomer of the final product is obtained, respectively.
Representative Data
The following tables summarize typical quantitative data for the asymmetric α-alkylation of acyclic ketones using the SAMP/RAMP hydrazone method. While specific data for this compound is not extensively published, these values, derived from the synthesis of structurally similar ketones, provide an expected range of performance for the described protocol.[1]
Table 1: Asymmetric Synthesis of (S)-3-Ethyl-4-heptanone via SAMP Hydrazone Method
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |
| 1. Hydrazone Formation | 4-Heptanone SAMP hydrazone | 4-Heptanone | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | 85-95 | N/A |
| 2. α-Alkylation | Alkylated SAMP hydrazone | Hydrazone | n-BuLi or LDA, Ethyl iodide | 80-90 | ≥95 (diastereomeric excess) |
| 3. Auxiliary Cleavage | (S)-3-Ethyl-4-heptanone | Alkylated Hydrazone | Ozone (O₃) or Oxalic Acid | 55-70 (overall) | ≥95 |
Table 2: Asymmetric Synthesis of (R)-3-Ethyl-4-heptanone via RAMP Hydrazone Method
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |
| 1. Hydrazone Formation | 4-Heptanone RAMP hydrazone | 4-Heptanone | (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | 85-95 | N/A |
| 2. α-Alkylation | Alkylated RAMP hydrazone | Hydrazone | n-BuLi or LDA, Ethyl iodide | 80-90 | ≥95 (diastereomeric excess) |
| 3. Auxiliary Cleavage | (R)-3-Ethyl-4-heptanone | Alkylated Hydrazone | Ozone (O₃) or Oxalic Acid | 55-70 (overall) | ≥95 |
Experimental Workflow Diagram
Caption: Overall workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Anhydrous solvents are required, particularly for the deprotonation and alkylation steps.
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are commercially available.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification of products should be performed using flash column chromatography on silica gel.
Protocol 1: Synthesis of 4-Heptanone SAMP/RAMP Hydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptanone (1.0 eq) and the chiral auxiliary (SAMP or RAMP, 1.1 eq).
-
The mixture is stirred at 60 °C for 12-24 hours.[4] The reaction can be performed neat or in a suitable solvent like benzene or toluene with azeotropic removal of water.
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude hydrazone is purified by vacuum distillation to yield a colorless or pale yellow oil.
Protocol 2: Asymmetric α-Alkylation of the Hydrazone
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified 4-heptanone SAMP/RAMP hydrazone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2-4 hours at this temperature to ensure complete deprotonation.
-
Add ethyl iodide (1.2 eq) dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 4-6 hours, and then allowed to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone is typically used in the next step without further purification.
Protocol 3: Cleavage of the Chiral Auxiliary
Method A: Ozonolysis
-
Dissolve the crude alkylated hydrazone (1.0 eq) in dichloromethane (DCM) and cool the solution to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.[1]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Quench the reaction by adding dimethyl sulfide (DMS) or triphenylphosphine (TPP) and allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched this compound.
Method B: Hydrolysis with Oxalic Acid
-
Dissolve the alkylated hydrazone in a mixture of diethyl ether and saturated aqueous oxalic acid solution.[5][6]
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Factors Influencing Stereoselectivity
The high stereoselectivity of the SAMP/RAMP hydrazone method is a result of a well-defined transition state during the alkylation step.
Caption: Factors governing the stereochemical outcome in SAMP/RAMP alkylation.
The chiral pyrrolidine ring of the SAMP/RAMP auxiliary effectively blocks one face of the intermediate lithium azaenolate.[2] The chelation of the lithium cation between the nitrogen of the azaenolate and the oxygen of the methoxymethyl group creates a rigid, planar, six-membered ring structure.[3] This conformation, combined with the steric bulk of the auxiliary, forces the incoming electrophile (ethyl iodide) to attack from the less hindered face, resulting in the formation of one diastereomer in high excess. Subsequent removal of the chiral auxiliary then yields the desired enantiomer of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 5. Item - Asymmetric Synthesis of 2âSubstituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - figshare - Figshare [figshare.com]
- 6. Item - Asymmetric Synthesis of 2âSubstituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry for the development of stereochemically defined drug candidates. The SAMP/RAMP hydrazone method, pioneered by E. J. Corey and Dieter Enders, offers a robust and highly stereoselective approach for the α-alkylation of ketones and aldehydes.[1] This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve excellent levels of asymmetric induction.[1] This powerful methodology provides access to a wide variety of optically active carbonyl compounds and their derivatives, which are crucial intermediates in the synthesis of complex natural products and medicinally important molecules.[1][2]
Principle and Mechanism
The SAMP/RAMP hydrazone method is a three-step sequence that involves the formation of a chiral hydrazone, followed by stereoselective α-alkylation, and subsequent cleavage to yield the desired chiral ketone.[1]
-
Hydrazone Formation: A ketone or aldehyde is condensed with either SAMP or RAMP to form the corresponding chiral hydrazone.[1]
-
Stereoselective Alkylation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[1][3] This intermediate, stabilized by chelation with the lithium cation and the methoxy group of the auxiliary, exhibits a rigid conformation.[3][4] The chiral auxiliary effectively blocks one face of the azaenolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face, thus establishing a new stereocenter with high control.[3][4] The stereochemical outcome is predictable, with the (S)-auxiliary (SAMP) generally leading to the (R)-configuration at the newly formed stereocenter, and the (R)-auxiliary (RAMP) affording the (S)-configuration.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone to regenerate the chiral ketone. This is most commonly achieved through ozonolysis or hydrolysis under acidic conditions.[1][5]
Logical Workflow of the SAMP/RAMP Hydrazone Method
Caption: Workflow of Chiral Ketone Synthesis using the SAMP/RAMP Method.
Experimental Protocols
Protocol 1: Formation of the SAMP-Hydrazone of 3-Pentanone
This protocol is adapted from a literature procedure.[2]
Materials:
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)
-
3-Pentanone
-
Diethyl ether
-
Water
-
Argon atmosphere
Equipment:
-
50-mL one-necked, pear-shaped flask
-
10-cm Liebig condenser
-
Gas inlet tube
-
Magnetic stirring bar
-
Separatory funnel (250-mL)
Procedure:
-
To the flask, add 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.
-
Equip the flask with the condenser and gas inlet, and place it under a positive pressure of argon.
-
Heat the mixture at 60°C overnight with magnetic stirring.
-
After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a separatory funnel.
-
Wash the ether solution with 30 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Purify the hydrazone by distillation or recrystallization.
Protocol 2: Asymmetric α-Alkylation of the SAMP-Hydrazone
This generalized protocol is based on established methods.[1][5]
Materials:
-
SAMP-hydrazone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
pH 7 buffer solution
-
Brine
Equipment:
-
Schlenk tube or a flame-dried, two-necked round-bottom flask
-
Magnetic stirring bar
-
Syringes
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone, -78°C)
Procedure:
-
Dissolve the SAMP-hydrazone (1.0 equivalent) in anhydrous THF under an argon atmosphere in the reaction vessel.
-
Cool the solution to -78°C.
-
Slowly add a solution of LDA (1.1-1.5 equivalents) dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the resulting solution at -78°C for 2-4 hours.
-
Add the alkyl halide (1.2 equivalents) dropwise at -78°C (for reactive electrophiles, the temperature may need to be lowered to -100°C or -110°C).[1][6]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[1][5]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with diethyl ether and wash with pH 7 buffer and brine.[5]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alkylated hydrazone by flash column chromatography.
Protocol 3: Oxidative Cleavage of the Alkylated Hydrazone
Several methods exist for the cleavage of the C=N bond to yield the ketone. Ozonolysis is a common and effective method.[1]
Materials:
-
Alkylated SAMP-hydrazone
-
Dichloromethane (CH₂Cl₂) or methanol (MeOH)
-
Ozone (O₃)
-
Nitrogen gas
Equipment:
-
Schlenk tube or gas washing bottle
-
Ozonizer
-
Gas dispersion tube
-
Low-temperature bath
Procedure (Ozonolysis):
-
Dissolve the alkylated hydrazone in CH₂Cl₂ or MeOH in a Schlenk tube equipped with a gas dispersion tube.
-
Cool the solution to -78°C.
-
Bubble ozone through the solution until a persistent blue or green-blue color is observed.[2]
-
Purge the solution with nitrogen gas to remove excess ozone while allowing it to warm to room temperature.
-
The resulting solution contains the chiral ketone and the nitrosamine of the auxiliary.
-
Isolate and purify the chiral ketone using standard techniques such as column chromatography.
An alternative cleavage method involves using aqueous oxalic acid.[5]
Procedure (Hydrolysis with Oxalic Acid):
-
Stir the alkylated hydrazone vigorously in a mixture of saturated aqueous oxalic acid solution and diethyl ether at room temperature for 2-96 hours.[5]
-
Dilute the reaction mixture with diethyl ether.
-
Separate the layers, wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the ketone by flash column chromatography.[5]
Data Presentation: Performance of the SAMP/RAMP Hydrazone Method
The following tables summarize the yields and stereoselectivities achieved for the synthesis of various chiral ketones using the SAMP/RAMP methodology.
Table 1: Asymmetric α-Alkylation of Acyclic Ketones
| Ketone Substrate | Electrophile | Chiral Auxiliary | Yield (%) | de/ee (%) | Reference |
| 3-Pentanone | Methyl Iodide | SAMP | 90 | >98 (ee) | [7] |
| 3-Pentanone | Ethyl Iodide | SAMP | 91 | >98 (ee) | [7] |
| 3-Pentanone | Propyl Iodide | SAMP | 89 | >98 (ee) | [7] |
| Acetone | Benzyl Bromide | SAMP | 75 | 95 (ee) | [2] |
| Propanal | Methyl Iodide | SAMP | 85 | 99.5 (de) | [2] |
Table 2: Asymmetric Synthesis of Substituted Cycloalkanones
| Ketone Substrate | Electrophile | Chiral Auxiliary | Yield (%) | de/ee (%) | Reference |
| Cyclohexanone | Methyl Iodide | SAMP | 82 | 99 (ee) | [2] |
| Cyclopentanone | Ethyl Iodide | SAMP | 85 | 96 (ee) | [2] |
| Oxetan-3-one | Benzyl Bromide | SAMP | 78 | 84 (ee) | [5] |
| Oxetan-3-one | Allyl Bromide | SAMP | 75 | 82 (ee) | [5] |
| Oxetan-3-one (double alkylation) | Benzyl Bromide | SAMP | 55 | 90 (ee) | [5] |
Applications in Drug Development and Natural Product Synthesis
The SAMP/RAMP hydrazone method has been instrumental in the total synthesis of numerous complex and biologically active molecules. Its reliability and high stereocontrol make it an attractive strategy in drug discovery and development.
-
Zaragozic Acid A: This potent inhibitor of sterol synthesis was synthesized using an Enders' hydrazone alkylation to establish a key chiral center with high diastereoselectivity (de > 95%).[1]
-
(-)-Denticulatin A and B: The polypropionate metabolites were synthesized utilizing the SAMP/RAMP methodology to introduce chirality.[1]
-
Epothilones A and B: These anticancer agents were synthesized with the aid of the SAMP/RAMP hydrazone alkylation.[1]
-
(-)-C10-demethyl arteannuin B: A structural analog of the antimalarial drug artemisinin was synthesized using this chiral auxiliary-based method.[1]
Signaling Pathway and Stereochemical Model
The stereoselectivity of the alkylation step is governed by the formation of a rigid, chelated azaenolate intermediate. The following diagram illustrates the proposed transition state for the alkylation of a SAMP-hydrazone-derived azaenolate.
Caption: Proposed transition state model for the stereoselective alkylation.
Conclusion
The SAMP/RAMP hydrazone method is a highly versatile and reliable tool for the asymmetric synthesis of α-substituted ketones. Its broad applicability, excellent stereocontrol, and the commercial availability of the chiral auxiliaries have solidified its importance in both academic research and industrial applications, particularly in the synthesis of chiral building blocks for drug development. The detailed protocols and data presented herein provide a comprehensive guide for researchers looking to employ this powerful synthetic methodology.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Quantitative Analysis of 3-Ethyl-4-heptanone in Human Plasma by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of 3-Ethyl-4-heptanone in human plasma using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. This compound is a volatile organic compound (VOC) that may be of interest in various research areas, including metabolomics and exposure studies. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. The protocol includes sample preparation, instrument parameters, and data analysis guidelines. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided.
Introduction
This compound (C9H18O, MW: 142.24 g/mol ) is a ketone that may be present in biological matrices as a metabolite or as an exogenous compound.[1] Accurate and precise quantification of such volatile compounds in complex biological fluids like human plasma presents analytical challenges due to matrix effects and the volatile nature of the analyte. Headspace sampling coupled with GC-MS is a highly effective technique for the analysis of VOCs in complex matrices, as it minimizes matrix interference and provides high sensitivity and selectivity.[2] This application note details a comprehensive HS-GC-MS method for the determination of this compound in human plasma, utilizing a stable isotope-labeled internal standard or a structurally similar compound to ensure accuracy.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
2-Methyl-3-heptanone (Internal Standard, IS) (≥99% purity)[1][3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Human Plasma (drug-free)
-
Saturated Sodium Chloride (NaCl) solution
-
20 mL Headspace vials with magnetic crimp caps and PTFE/silicone septa
-
1.5 mL Polypropylene microcentrifuge tubes
-
Volumetric flasks and pipettes
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace Autosampler
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended.
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate 1 mg/mL stock solution of the internal standard (2-Methyl-3-heptanone) in methanol. Store stock solutions at -20°C.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution: Prepare a 10 µg/mL working solution of 2-Methyl-3-heptanone in methanol.
Calibration and QC Samples: Spike 450 µL of drug-free human plasma with 50 µL of the appropriate working standard solution to achieve the desired calibration and QC concentrations.
Sample Preparation Protocol
-
Plasma Precipitation: To 500 µL of plasma sample (calibration standard, QC, or unknown), add 1 mL of cold acetonitrile in a 1.5 mL microcentrifuge tube.
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 20 mL headspace vial.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL internal standard working solution to each headspace vial.
-
Salting Out: Add 1 mL of saturated NaCl solution to each vial to increase the partitioning of the analyte into the headspace.
-
Sealing: Immediately cap the vials with magnetic crimp caps and vortex briefly.
GC-MS and Headspace Parameters
Headspace Autosampler Conditions:
| Parameter | Value |
| Oven Temperature | 80°C |
| Needle Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL |
| Injection Mode | Splitless |
GC-MS Conditions:
| Parameter | Value |
| GC System | |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temp: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 2 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 71 | 43 | 113 |
| 2-Methyl-3-heptanone (IS) | 57 | 43 | 99 |
Note: The selection of quantifier and qualifier ions should be based on the mass spectrum of each compound. The ions listed are common fragments for aliphatic ketones.
Data Analysis and Presentation
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method. These values are provided as a guideline and should be established by each laboratory.
Table 1: Calibration Curve and Method Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 3 | < 15% | < 15% | 85 - 115% |
| Mid QC | 100 | < 15% | < 15% | 85 - 115% |
| High QC | 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 3 | > 80% |
| Mid QC | 100 | > 80% |
| High QC | 800 | > 80% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in human plasma.
Conclusion
The HS-GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for researchers in various scientific disciplines requiring accurate measurement of this volatile compound. The use of a structurally similar internal standard and a salting-out agent enhances the accuracy and precision of the method. It is recommended that each laboratory validates this method according to its own standard operating procedures and regulatory requirements.
References
Application Note: 1H and 13C NMR Spectral Assignment for 3-Ethyl-4-heptanone
Introduction
3-Ethyl-4-heptanone is a branched-chain ketone of interest in various fields, including organic synthesis and fragrance chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. The data presented herein is based on predicted spectra and serves as a guide for researchers in the identification and characterization of this compound.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for this compound were predicted using computational methods. The data is presented in the tables below. These predictions are valuable for anticipating the spectral features of the molecule and for aiding in the assignment of experimentally obtained spectra.
Structure of this compound:
Image Source: PubChem CID 73713
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-1 | 0.89 | Triplet | 7.4 | CH₃ of propyl group |
| H-2 | 1.56 | Sextet | 7.4 | CH₂ adjacent to CH₃ in propyl group |
| H-3 | 2.40 | Triplet | 7.4 | CH₂ adjacent to carbonyl |
| H-5 | 2.45 | Methine (CH) | - | CH adjacent to carbonyl |
| H-6 | 1.45 | Quintet | 7.4 | CH₂ of ethyl group |
| H-7 | 0.85 | Triplet | 7.4 | CH₃ of ethyl group |
| H-8 | 0.92 | Triplet | 7.5 | CH₃ of second ethyl group at C3 |
| H-9 | 1.65 | Multiplet | - | CH₂ of second ethyl group at C3 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 13.9 | CH₃ of propyl group |
| C-2 | 17.5 | CH₂ of propyl group |
| C-3 | 43.8 | CH₂ adjacent to carbonyl |
| C-4 | 213.0 | Carbonyl carbon (C=O) |
| C-5 | 51.5 | Methine (CH) carbon |
| C-6 | 25.8 | CH₂ of ethyl group |
| C-7 | 11.8 | CH₃ of ethyl group |
| C-8 | 14.2 | CH₃ of second ethyl group at C3 |
| C-9 | 25.0 | CH₂ of second ethyl group at C3 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: The spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all signals.
Visualizations
The following diagrams illustrate the logical workflow for NMR spectral assignment and the structural relationships leading to the predicted NMR signals.
Caption: Experimental and Data Analysis Workflow for NMR Spectroscopy.
Caption: Logical Relationship between Structure and Predicted NMR Signals.
Application Note: Extraction of 3-Ethyl-4-heptanone from Biological Samples for Research Applications
Introduction
3-Ethyl-4-heptanone is a volatile organic compound (VOC) of interest in various research fields, including but not limited to, metabolomics and toxicology. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological or pathological significance. This application note provides detailed protocols for the extraction of this compound from human urine and blood/plasma samples, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for volatile ketones, such as Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
It is important to note that while the principles and protocols are robust, specific data for this compound is limited in publicly available literature. Therefore, the quantitative data presented herein is based on the analysis of structurally similar compounds, such as 4-heptanone, and represents typical performance characteristics of the described methods.
Methods and Protocols
Two primary extraction methods are presented: HS-SPME for urine samples and LLE for blood/plasma samples. Both methods are designed to be coupled with GC-MS for the sensitive and selective quantification of this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Urine
This protocol describes a non-invasive and solventless method for the extraction of volatile compounds from urine.
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Autosampler with SPME capabilities
-
Heater/agitator for headspace vials
-
GC-MS system
-
Urine samples
-
This compound standard solution
-
Internal standard solution (e.g., 4-heptanone-d14)
-
2.5 M Sulfuric Acid (H₂SO₄)
-
Sodium chloride (NaCl), analytical grade
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a 20 mL headspace vial.
-
Add 0.2 mL of 2.5 M H₂SO₄ to acidify the sample.[1]
-
Add 0.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile analytes into the headspace.
-
Spike with an appropriate amount of internal standard.
-
Immediately cap the vial securely.
-
-
Headspace Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation to facilitate the equilibration of this compound between the liquid and gas phases.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, transfer the SPME fiber to the GC injection port.
-
Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for 5 minutes in splitless mode.
-
Start the GC-MS data acquisition.
-
GC-MS Parameters (Representative):
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min) |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of this compound and internal standard |
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood/Plasma
This protocol is suitable for the extraction of this compound from more complex biological matrices like blood or plasma.
Materials:
-
15 mL glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
-
Blood/plasma samples
-
This compound standard solution
-
Internal standard solution (e.g., 4-heptanone-d14)
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of blood or plasma into a 15 mL glass centrifuge tube.
-
Spike with an appropriate amount of internal standard.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS parameters as described in Protocol 1.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of a volatile ketone, 4-heptanone, which is structurally similar to this compound. This data is intended to demonstrate the expected performance of the described methods.
Table 1: Representative Performance of HS-SPME-GC-MS for Volatile Ketone Analysis in Urine
| Parameter | Representative Value |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Data is based on performance for similar analytes and should be validated for this compound in your laboratory.
Table 2: Expected Performance of LLE-GC-MS for Volatile Ketone Analysis in Blood/Plasma
| Parameter | Expected Value |
| Recovery | 85 - 105% |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
This data represents typical performance for LLE of volatile compounds and requires specific validation.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the extraction of this compound from biological samples.
Caption: HS-SPME workflow for this compound from urine.
Caption: LLE workflow for this compound from blood/plasma.
References
Application Notes and Protocols for Electroantennography (EAG) with 3-Ethyl-4-heptanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing electroantennography (EAG) to study the olfactory responses of insects to the semiochemical 3-Ethyl-4-heptanone. This ketone is a volatile organic compound that may play a role in insect communication and behavior, making it a compound of interest for pest management and drug development.
Introduction to Electroantennography
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[1][2] The resulting measurement, the electroantennogram, provides a sensitive and rapid assessment of an insect's peripheral olfactory detection of a given compound.[3] This method is widely employed in the screening of insect pheromones and other semiochemicals to identify biologically active compounds.[4][5]
The principle of EAG involves placing electrodes at the base and tip of an insect antenna to record changes in electrical potential upon stimulation with an odorant.[2][5] The amplitude of the EAG response is proportional to the number of responding olfactory neurons and the intensity of their response, offering a quantitative measure of antennal sensitivity to a specific chemical.
Experimental Protocols
The following protocols provide a generalized framework for conducting EAG experiments with this compound. Researchers may need to optimize these procedures for their specific insect species and laboratory conditions.
Insect Preparation
-
Insect Rearing and Selection: The insects to be tested should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity in their physiological state. Both male and female insects should be tested, as olfactory sensitivity can be sex-specific. The age of the insects should also be standardized, as responsiveness can vary with developmental stage.
-
Antenna Excision: The insect is immobilized, often by chilling or using a restraining holder. One of the antennae is carefully excised at the base using fine scissors or a sharp blade.[6] It is crucial to avoid pinching or damaging the antennal tissue during this process.[6] For some larger insects, it is also possible to perform recordings on an intact insect.[1]
Electrode Preparation and Placement
-
Electrodes: Glass capillary microelectrodes are typically used for EAG recordings to minimize noise.[2] These are pulled to a fine tip and filled with an electrolyte solution (e.g., saline solution or Ringer's solution). Silver wires (Ag/AgCl) are inserted into the glass electrodes to make contact with the electrolyte.[6]
-
Electrode Placement:
Stimulus Preparation and Delivery
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a high-purity solvent such as hexane or paraffin oil. A dilution series is then made to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Stimulus Cartridge: A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the this compound solution. The solvent is allowed to evaporate, leaving the desired amount of the compound on the filter paper. The filter paper is then inserted into a Pasteur pipette or a dedicated stimulus cartridge.
-
Control: A filter paper treated only with the solvent is used as a control to ensure that the observed EAG response is due to the test compound and not the solvent.
-
Stimulus Delivery: The stimulus cartridge is connected to an air delivery system. A purified and humidified continuous air stream is passed over the antenna. A puff of air (typically 0.5-1 second in duration) carrying the vapor of this compound from the stimulus cartridge is then injected into the continuous air stream, directed at the antenna.
Data Recording and Analysis
-
Amplification and Recording: The electrical signals from the antenna are amplified (typically 100x) using a high-impedance amplifier and then digitized for computer analysis.[3]
-
EAG Response Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.
-
Normalization: To account for variations in antennal preparation and viability over time, responses are often normalized. This can be done by expressing the response to this compound as a percentage of the response to a standard reference compound (e.g., a general odorant known to elicit a strong response in the test insect).
-
Dose-Response Curves: By plotting the normalized EAG responses against the logarithm of the stimulus concentration, a dose-response curve can be generated to determine the sensitivity and dynamic range of the antennal response to this compound.
Data Presentation
The following table provides an example of how to structure quantitative EAG data for this compound. The values presented here are hypothetical and should be replaced with experimental data.
| Stimulus Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| Solvent Control | 0.1 | 0.05 | 0 |
| 0.01 | 0.5 | 0.1 | 15 |
| 0.1 | 1.2 | 0.2 | 40 |
| 1 | 2.5 | 0.4 | 85 |
| 10 | 3.0 | 0.5 | 100 |
| 100 | 3.1 | 0.5 | 103 |
Mandatory Visualizations
Diagrams of Experimental Workflow and Signaling Pathways
Caption: EAG Experimental Workflow.
Caption: Insect Olfactory Signaling Pathway.
Olfactory Signaling Pathway Overview
The detection of this compound by an insect's olfactory system begins when the odorant molecule enters the sensillum lymph through pores in the cuticle.[7] Within the lymph, the hydrophobic odorant molecule is thought to be bound by an Odorant Binding Protein (OBP).[8][9] This OBP then transports the odorant to an Odorant Receptor (OR) complex located on the dendritic membrane of an olfactory sensory neuron.[8][9]
The OR complex in insects is typically a heterodimer consisting of a specific OR that binds to the ligand and a highly conserved co-receptor known as Orco.[10][11] The binding of this compound to the specific OR is believed to induce a conformational change in the OR-Orco complex, leading to the opening of a non-selective cation channel.[8] The resulting influx of cations causes a depolarization of the neuron's membrane potential. The sum of these individual neuronal depolarizations across the antenna is what is measured as the EAG signal.[3] This electrical signal is then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.[7][9]
References
- 1. Electroantennography - Wikipedia [en.wikipedia.org]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. brucealberts.ucsf.edu [brucealberts.ucsf.edu]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]
- 10. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assays Using 4-Methyl-3-heptanone with Ants
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing 4-methyl-3-heptanone in behavioral assays with ants. While the initial query specified 3-Ethyl-4-heptanone, extensive research indicates that 4-methyl-3-heptanone is the well-established and primary alarm pheromone component in numerous ant species. This ketone is a key semiochemical that elicits a range of dose-dependent behaviors, from attraction and alertness at low concentrations to alarm and repulsion at higher concentrations.
4-Methyl-3-heptanone is produced in the mandibular glands of many ant species, including those in the genera Atta, Pogonomyrmex, and Ooceraea.[1] Its volatile nature allows for rapid dissemination through a colony, triggering swift defensive or evasive actions. Understanding the behavioral responses to this compound is crucial for research in chemical ecology, neurobiology, social behavior, and for the development of novel pest management strategies.
These notes offer detailed protocols for conducting robust and reproducible behavioral assays, methods for data quantification, and a summary of known quantitative data. The provided diagrams illustrate the underlying biological pathways and experimental workflows.
Data Presentation
Quantitative Behavioral Response Data
The following tables summarize quantitative data on the behavioral responses of various ant species to 4-methyl-3-heptanone.
| Ant Species | Pheromone Concentration | Behavioral Response | Source |
| Atta texana | 5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³) | Detection and Attraction | [2] |
| Atta texana | 5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³) | Alarm | [2] |
| Pogonomyrmex barbatus | Not specified | Alarm and Aggression | |
| Ooceraea biroi | Low concentrations | Attraction | [1] |
| Ooceraea biroi | High concentrations | Repulsion | [1] |
Comparative Efficacy of Related Compounds in Atta texana
This table illustrates the specificity of the alarm response to 4-methyl-3-heptanone compared to other related ketones.
| Compound | Relative Effectiveness (compared to 4-methyl-3-heptanone) | Source |
| 4-Methyl-3-heptanone | 1 | [2] |
| 2-Heptanone | 0.001 | [2] |
| Other related carbonyl compounds | Significantly less effective | [2] |
Experimental Protocols
Protocol 1: Y-Tube Olfactometer Bioassay
This protocol details a standard two-choice behavioral assay to assess the preference or aversion of ants to 4-methyl-3-heptanone.
Objective: To determine the behavioral response (attraction, neutrality, or repulsion) of ants to a specific concentration of 4-methyl-3-heptanone.
Materials:
-
Y-tube olfactometer (glass or PTFE; typical dimensions for ants: 10-15 cm stem length, 8-10 cm arm length, 1-2 cm internal diameter).[3][4]
-
Air pump or compressed air source.
-
Flow meters (to regulate airflow, typically 100-200 mL/min).
-
Humidifier (a gas washing bottle with distilled water).
-
Odor source chambers.
-
Filter paper discs.
-
4-methyl-3-heptanone solution (serial dilutions in a solvent like pentane or hexane).
-
Solvent for control.
-
Ant colony or a representative group of worker ants.
-
Stopwatch.
-
Video recording equipment (optional but recommended).
Procedure:
-
Setup:
-
Assemble the Y-tube olfactometer, ensuring all glassware is clean and free of contaminants.
-
Connect the air source to the flow meters and then to the humidifier.
-
Split the humidified air stream to pass through the two odor source chambers before entering the arms of the Y-tube.
-
Maintain a constant and equal airflow through both arms of the Y-tube.
-
-
Stimulus Preparation:
-
Prepare a range of dilutions of 4-methyl-3-heptanone in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of the test solution to a filter paper disc and place it in one of the odor source chambers.
-
Apply an equal volume of the solvent to another filter paper disc and place it in the other odor source chamber to serve as the control.
-
Allow the solvent to evaporate for a set time (e.g., 1 minute) before starting the assay.
-
-
Ant Acclimation and Introduction:
-
Collect worker ants from the colony and place them in a separate container for a short acclimation period (e.g., 30 minutes) to the lab environment.
-
Introduce a single ant at the base of the Y-tube's stem.
-
-
Behavioral Observation:
-
Start the stopwatch as soon as the ant is introduced.
-
Record the ant's first choice of arm (the one it enters completely).
-
Allow the ant a set amount of time (e.g., 5-10 minutes) to make a choice. If no choice is made within this period, it is recorded as a "no choice".
-
After each trial, remove the ant and clean the Y-tube thoroughly with a solvent (e.g., ethanol) and then rinse with distilled water, followed by drying, to prevent residual chemical cues.
-
Rotate the Y-tube 180 degrees after a set number of trials to avoid any positional bias.
-
Repeat the procedure for a statistically relevant number of ants (e.g., 30-50).
-
-
Data Analysis:
-
Analyze the number of ants choosing the treatment arm versus the control arm using a Chi-square test or a binomial test to determine statistical significance.
-
Calculate a preference index (PI) if desired: PI = (Number of ants in treatment arm - Number of ants in control arm) / Total number of ants.
-
Protocol 2: Colony-Level Alarm Response Assay
Objective: To observe and quantify the alarm behavior of an entire ant colony or a large group in response to 4-methyl-3-heptanone.
Materials:
-
Foraging arena or a larger container housing the ant colony or a sub-colony.
-
Filter paper squares (e.g., 1 cm x 1 cm).[2]
-
Micropipette.
-
4-methyl-3-heptanone solution.
-
Solvent for control.
-
Video recording equipment.
-
Behavioral analysis software (optional).
Procedure:
-
Setup:
-
Allow the ant colony to acclimate to the foraging arena.
-
Position the video camera to have a clear view of the arena.
-
-
Stimulus Introduction:
-
Apply a specific volume of the 4-methyl-3-heptanone solution to a filter paper square.
-
For the control, apply an equal volume of the solvent to another filter paper square.
-
Gently place the treated filter paper in the center of the foraging arena.
-
-
Behavioral Recording:
-
Start recording before introducing the stimulus to establish a baseline of activity.
-
Record the ants' behavior for a set duration (e.g., 5-10 minutes) after introducing the stimulus.
-
Observe for specific alarm behaviors such as:
-
Increased speed of movement.
-
Erratic or zigzag running.
-
Mandible opening and biting.
-
Recruitment of nestmates.
-
Evasion of the stimulus source.
-
-
-
Data Quantification:
-
Quantify the behavioral responses by measuring parameters such as:
-
The time it takes for the first ant to react.
-
The number of ants exhibiting alarm behaviors over time.
-
The average speed of the ants before and after stimulus introduction.
-
The distance of the ants from the stimulus source over time.
-
-
Compare the responses to the 4-methyl-3-heptanone stimulus with the solvent control using appropriate statistical tests (e.g., t-test, ANOVA).
-
Mandatory Visualizations
Signaling Pathway of 4-Methyl-3-heptanone Perception in Ants
Caption: Olfactory signaling pathway for 4-methyl-3-heptanone in ants.
Experimental Workflow for a Y-Tube Olfactometer Bioassay
Caption: Workflow for a typical Y-tube olfactometer behavioral assay.
References
Application Notes and Protocols for 3-Ethyl-4-heptanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the use of 3-Ethyl-4-heptanone in several fundamental organic synthesis reactions. While specific literature on this compound is limited, the following protocols are based on well-established procedures for analogous aliphatic ketones and serve as a guide for reaction discovery and optimization.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. The reaction is known for its reliability in forming a carbon-carbon double bond at a specific position.[1] For a ketone like this compound, this reaction can be employed to introduce a variety of substituted and unsubstituted alkylidene groups.
Experimental Protocol: Synthesis of 4-Ethyl-3-propyl-1-hexene
This protocol describes the methylenation of this compound using methylenetriphenylphosphorane.
Materials:
-
This compound (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) in hexane (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium solution dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure alkene.
Quantitative Data (Representative):
| Reactant | Product | Typical Yield (%) | Reference |
| This compound | 4-Ethyl-3-propyl-1-hexene | 60-85 | [2][3] |
| Other aliphatic ketones | Corresponding alkenes | 50-90 | [2][3] |
Workflow for reductive amination.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. [4]When a ketone like this compound is reacted with an aldehyde that cannot form an enolate (e.g., benzaldehyde) in a "crossed" or "mixed" aldol condensation, a single major product can be obtained. [5]
Experimental Protocol: Synthesis of 3-Ethyl-5-phenyl-1-penten-4-one
This protocol describes the base-catalyzed crossed aldol condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of ethanol and water.
-
Cool the solution to room temperature and add benzaldehyde with stirring.
-
Slowly add this compound to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
After stirring for several hours (or overnight), pour the reaction mixture into a beaker of crushed ice.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
If an oil separates, extract it with a suitable solvent (e.g., diethyl ether), wash the organic layer with water, dry it, and remove the solvent.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.
Quantitative Data (Representative):
| Ketone | Aldehyde | Base | Typical Yield (%) | Reference |
| This compound | Benzaldehyde | NaOH | 60-80 | [5][6] |
| Aliphatic ketones | Aromatic aldehydes | KOH | 50-85 | [6] |
Logical Relationship of Reaction Steps:
Logical steps of Aldol Condensation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Ethyl-4-heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethyl-4-heptanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound are fractional distillation, preparative gas chromatography (GC), and preparative high-performance liquid chromatography (HPLC). For removal of aldehydic impurities, a bisulfite extraction can be a useful preliminary step.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities in crude this compound largely depend on the synthetic route. If prepared via a Grignard reaction, common impurities may include unreacted starting materials, biphenyl (if using phenylmagnesium bromide), and byproducts from side reactions such as enolization or reduction.
Q3: How can I remove highly polar or acidic/basic impurities?
A liquid-liquid extraction is an effective first step. Washing the crude product with a dilute acid solution will remove basic impurities, while a dilute basic solution (like sodium bicarbonate) will remove acidic impurities. A water wash will help remove highly polar, water-soluble impurities.
Q4: My purified this compound is still showing minor impurities on GC-MS. What should I do?
For achieving very high purity, preparative GC is the recommended method. It offers the highest resolution for separating compounds with close boiling points and similar polarities.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
Problem: The temperature at the head of the column is fluctuating.
-
Possible Cause: Uneven heating or bumping of the liquid.
-
Solution:
-
Ensure the heating mantle is providing uniform heat.
-
Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Check for drafts and insulate the distillation apparatus.
-
Preparative Chromatography (HPLC/GC)
Problem: Peak tailing in preparative HPLC.
-
Possible Cause:
-
Interaction of the ketone with active sites on the silica-based stationary phase.[5]
-
Column overload.
-
-
Solution:
Problem: Low recovery of this compound from the column.
-
Possible Cause: Irreversible adsorption onto the stationary phase or sample degradation.
-
Solution:
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 142.24 | ~178 |
| 3-Heptanone | 114.19 | 146-149[8] |
| 4-Heptanone | 114.19 | 144-145 |
| Biphenyl (from Grignard) | 154.21 | 255 |
| Unreacted Grignard precursors | Variable | Variable |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Dry the crude this compound over an anhydrous drying agent (e.g., MgSO₄), and then filter.
-
Distillation:
-
Add the dried crude product and a few boiling chips or a stir bar to the distillation flask.
-
Heat the flask gently.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (~178 °C) should be collected separately.
-
Monitor the purity of the fractions by GC-FID.
-
Protocol 2: Purification by Preparative HPLC
-
Column Selection: Choose a normal-phase silica gel column for the separation of moderately polar compounds like ketones.
-
Mobile Phase Optimization: Start with a non-polar mobile phase like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. An isocratic mixture of hexane and ethyl acetate (e.g., 95:5) is a good starting point.[9][10]
-
Sample Injection: Dissolve the crude this compound in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction for purity using analytical TLC or GC-FID.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for selecting a secondary purification technique.
References
- 1. youtube.com [youtube.com]
- 2. jo-hubert.fr [jo-hubert.fr]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. hplc.eu [hplc.eu]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. 3-Heptanone 96 106-35-4 [sigmaaldrich.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Gas Chromatography Analysis of 3-Ethyl-4-heptanone Isomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatographic resolution of 3-Ethyl-4-heptanone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound I should be aware of?
This compound possesses a chiral center at the third carbon position, meaning it can exist as a pair of enantiomers: (R)-3-Ethyl-4-heptanone and (S)-3-Ethyl-4-heptanone. If your synthesis or sample source can produce other structural isomers or diastereomers, these would also need to be considered, but the primary challenge is typically the resolution of the enantiomeric pair.
Q2: Why am I not seeing any separation between my this compound enantiomers on a standard non-chiral GC column?
Enantiomers are stereoisomers that are non-superimposable mirror images. They have identical physical properties such as boiling point, polarity, and vapor pressure. Consequently, they will not be resolved on a standard, achiral stationary phase. To separate enantiomers, a chiral stationary phase is required to create diastereomeric interactions with the analytes, leading to different retention times.
Q3: What type of GC column is recommended for resolving (R)- and (S)-3-Ethyl-4-heptanone?
A chiral gas chromatography column is mandatory for the separation of enantiomers. Cyclodextrin-based stationary phases are highly effective for this type of analysis. The choice of the specific cyclodextrin derivative will influence the separation.
Recommended Chiral Stationary Phases for Ketone Enantiomers
| Stationary Phase Type | Common Name | Separation Principle | Typical Applications |
| Derivatized β-Cyclodextrin | BETA DEX™ | Inclusion complexation, dipole-dipole interactions | Chiral ketones, esters, alcohols |
| Derivatized γ-Cyclodextrin | GAMMA DEX™ | Inclusion complexation, size exclusion | Larger chiral molecules |
Q4: My peaks are broad and tailing. What are the common causes for this issue?
Peak broadening and tailing in gas chromatography can be caused by several factors:
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Active Sites: The presence of active sites in the injector liner or the column can lead to undesirable interactions with the analyte. Using a deactivated liner is recommended.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample.
-
Improper Flow Rate: A carrier gas flow rate that is too low or too high can decrease efficiency. Ensure your flow rate is optimized for your column dimensions.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing. "Baking out" the column at a high temperature (within its specified limits) can help.
Troubleshooting Guide
Issue: Poor or No Resolution of Enantiomers
If you are using a chiral column but still observe poor or no separation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue: Inconsistent Retention Times
Fluctuations in retention times can compromise the reliability of your analysis.
Potential Causes and Solutions for Retention Time Variability
| Cause | Recommended Action |
| Carrier Gas Flow/Pressure Fluctuation | Check for leaks in the gas lines. Ensure the gas regulator is functioning correctly and the gas supply is sufficient. |
| Oven Temperature Instability | Verify that the GC oven is calibrated and maintaining a stable temperature. Avoid placing the instrument in areas with drafts or significant temperature changes. |
| Inconsistent Injection Volume | Use an autosampler for precise and repeatable injections. If performing manual injections, ensure a consistent technique. |
| Column Aging or Contamination | Condition the column according to the manufacturer's instructions. If performance degrades, trim a small portion from the front of the column or replace it. |
Experimental Protocols
Protocol 1: Chiral GC-FID Method for this compound Enantiomers
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrument and sample matrix.
1. Instrument and Column:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: BETA DEX™ 225 (or similar permethylated beta-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. GC Parameters:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 220 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 2 °C/min to 150 °C. Hold for 5 min. |
| Detector | FID |
| Detector Temperature | 250 °C |
3. Sample Preparation:
-
Dissolve the this compound standard or sample in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Vortex the sample to ensure it is fully dissolved.
4. Analysis:
-
Inject the sample onto the GC system.
-
Integrate the resulting peaks to determine the retention times and peak areas for each enantiomer. The resolution (Rs) should be calculated to assess the quality of the separation. A resolution value of ≥ 1.5 is generally considered baseline separation.
Caption: Experimental workflow for GC analysis of this compound.
Parameter Optimization Relationships
Understanding how different parameters affect the chromatographic output is key to successful method development.
Caption: Relationship between GC parameters and analytical outcomes.
Technical Support Center: Quantification of Volatile Semiochemicals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of volatile semiochemicals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Sample Collection & Preparation | |
| My sample shows low recovery of target volatiles. What could be the cause? | Low recovery can result from several factors: 1. Inappropriate trapping method: The chosen adsorbent may have a low affinity for your target compounds. Consider the polarity and volatility of your semiochemicals when selecting a material (e.g., Tenax TA for general purpose, Carboxen/PDMS for smaller volatiles). 2. Inefficient extraction: The solvent used for elution might not be optimal. Test solvents of different polarities. For thermal desorption, ensure the temperature and time are sufficient to release all compounds from the adsorbent. 3. Analyte degradation: Some semiochemicals are thermally labile or sensitive to oxidation. Ensure collection and storage conditions are appropriate. Using an internal standard can help assess recovery efficiency. |
| I am observing significant background noise in my samples. How can I reduce it? | Background noise often originates from contaminated solvents, collection materials, or the surrounding environment. To minimize this: 1. Use high-purity solvents and reagents. 2. Thoroughly clean and condition all glassware and collection materials before use. This includes baking adsorbent traps at a high temperature. 3. Collect a "blank" sample of the air in your experimental setup without the biological source to identify background contaminants. 4. Employ dynamic headspace sampling with purified air or nitrogen to reduce environmental contamination. |
| Chromatographic Analysis | |
| My chromatographic peaks are fronting. What does this indicate? | Peak fronting, often appearing as a "shark fin" shape, typically indicates column overload.[1] This means that more sample has been introduced onto the column than the stationary phase can handle.[1] To resolve this, you can: 1. Reduce the injection volume. 2. Increase the split ratio if using a split/splitless inlet. 3. Use a column with a thicker stationary phase film or a larger internal diameter. [1] |
| I am seeing tailing peaks for some of my analytes. What is the likely cause? | Peak tailing can be caused by active sites in the GC system (e.g., in the inlet liner, column, or detector) that interact with polar functional groups of the analytes. To mitigate this: 1. Use a deactivated inlet liner. 2. Ensure the column is properly installed and not contaminated. Breaking off a small portion of the column from the inlet end can sometimes resolve the issue. 3. Consider derivatization for highly polar compounds to make them less prone to interaction. |
| I am having trouble separating isomeric compounds. What can I do? | Co-elution of isomers is a common challenge.[2] To improve separation: 1. Optimize the GC temperature program. A slower temperature ramp can increase resolution. 2. Use a longer GC column or a column with a different stationary phase chemistry that offers different selectivity for your target isomers. 3. If using mass spectrometry, extracted ion chromatograms can sometimes help to distinguish between isomers if they have unique fragment ions. |
| Quantification & Data Analysis | |
| How do I choose an appropriate internal standard for my analysis? | An ideal internal standard should be chemically similar to the analyte(s) of interest but not present in the sample. It should also be well-separated chromatographically from other sample components. Deuterated analogs of the target analytes are often the best choice as they have very similar chemical properties and elution times but can be distinguished by mass spectrometry. |
| My calibration curve is non-linear. Is this a problem? | While a linear calibration curve is ideal, a non-linear (e.g., quadratic) curve can still be used for quantification as long as it is reproducible and accurately describes the instrument's response. However, it may indicate issues such as detector saturation at high concentrations or analyte adsorption at low concentrations. It is important to use a sufficient number of calibration points to accurately define the curve. |
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sample Collection | Switch to a different adsorbent material with higher affinity for target compounds. | Increased trapping of volatile semiochemicals. |
| Optimize collection time and flow rate during dynamic headspace sampling. | Higher concentration of analytes collected on the trap. | |
| Sample Loss During Workup | Minimize sample transfer steps. | Reduced loss of volatile compounds. |
| Use a gentle stream of nitrogen for solvent evaporation instead of heat. | Prevention of thermal degradation of sensitive analytes.[2] | |
| Suboptimal GC-MS Parameters | Optimize injection temperature and volume. | Efficient transfer of analytes to the column without degradation. |
| Check for leaks in the GC-MS system. | Improved sensitivity and reduced background noise. |
Issue: Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Collection | Standardize collection parameters (time, flow rate, temperature). | More consistent amounts of volatiles collected. |
| Variable Extraction Efficiency | Use an internal standard to normalize for variations in extraction. | Improved accuracy and precision of quantification. |
| Instrument Instability | Allow the GC-MS system to stabilize before running samples. | Consistent retention times and peak areas. |
| Perform regular maintenance and calibration. | Reliable instrument performance. |
Experimental Protocols
Protocol 1: Dynamic Headspace Volatile Collection
-
Preparation: Pack a clean glass tube with an appropriate adsorbent material (e.g., 100 mg of Tenax TA). Condition the tube by heating it under a flow of inert gas (e.g., helium or nitrogen) at a temperature above the intended desorption temperature but below the adsorbent's maximum temperature limit.
-
Sample Collection: Place the biological source (e.g., plant, insect) in a clean, airtight glass chamber. Draw purified air through the chamber and then through the adsorbent tube at a controlled flow rate (e.g., 100 mL/min) for a defined period (e.g., 1-24 hours).
-
Sample Recovery:
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Solvent Extraction: Elute the trapped volatiles from the adsorbent tube with a small volume of a high-purity solvent (e.g., 200 µL of hexane).
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Thermal Desorption: Place the adsorbent tube in a thermal desorber unit connected to the GC inlet. The volatiles are released by rapid heating and transferred directly to the GC column.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup: Install an appropriate GC column (e.g., a non-polar or mid-polar column for general screening). Set the GC oven temperature program, inlet temperature, and carrier gas flow rate. For the MS, set the ionization energy (typically 70 eV for electron ionization) and the mass scan range.
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Sample Injection: Inject a small volume (e.g., 1 µL) of the solvent extract or the thermally desorbed sample into the GC.
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Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting compounds.
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Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention indices to known values. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.
Visualizations
Caption: A generalized workflow for the collection and analysis of volatile semiochemicals.
Caption: A troubleshooting decision tree for common issues in semiochemical quantification.
References
Technical Support Center: 3-Ethyl-4-heptanone Thermal Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal degradation of 3-Ethyl-4-heptanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of this compound?
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Smaller ketones and aldehydes: Formed through C-C bond cleavage adjacent to the carbonyl group.
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Alkanes and alkenes: Resulting from the fragmentation of the alkyl chains.
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Carbon monoxide and carbon dioxide: Particularly at higher temperatures and in the presence of oxygen, indicating complete oxidation.[1]
Q2: What is the primary mechanism for the thermal degradation of aliphatic ketones like this compound?
A2: The thermal degradation of aliphatic ketones typically proceeds via a free radical chain reaction. The initiation step involves the homolytic cleavage of a carbon-carbon bond, often the one alpha to the carbonyl group, due to its relative weakness. This is followed by a series of propagation steps, including hydrogen abstraction and further fragmentation of the resulting radicals. Termination occurs through the combination of two radical species.
Q3: At what temperature does significant degradation of this compound begin?
A3: The onset of thermal degradation is dependent on factors such as the purity of the compound, the atmosphere (inert or oxidative), and the presence of any catalysts. For many aliphatic ketones, significant degradation can be expected to begin at temperatures above 150°C, with the rate and extent of degradation increasing with temperature. To determine the precise temperature for a specific experimental setup, a preliminary thermal stability study using thermogravimetric analysis (TGA) is recommended.
Troubleshooting Guide: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
This guide addresses common issues encountered during the analysis of this compound degradation products using Py-GC-MS.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | Insufficient pyrolysis temperature. | Increase the pyrolysis temperature in increments of 50°C. |
| Sample size is too small. | Increase the amount of sample introduced into the pyrolyzer. | |
| Leak in the system (injector, column fittings). | Perform a leak check of the GC-MS system. | |
| Peak Tailing (for polar degradation products) | Active sites in the GC liner or column. | Use a deactivated liner and a high-quality, inert GC column. Consider derivatization of polar analytes. |
| Column temperature is too low. | Optimize the GC oven temperature program, ensuring the final temperature is sufficient to elute all compounds. | |
| Ghost Peaks (peaks in blank runs) | Contamination of the pyrolyzer, injector, or GC column from previous runs. | Bake out the pyrolyzer and injector at a high temperature. Condition the GC column according to the manufacturer's instructions. |
| Carrier gas impurity. | Ensure high-purity carrier gas and check for leaks in the gas lines. | |
| Poor Peak Resolution | Inappropriate GC column phase for the analytes. | Select a column with a stationary phase appropriate for the separation of volatile and semi-volatile organic compounds. |
| GC oven temperature program is not optimized. | Adjust the temperature ramp rate and hold times to improve separation. | |
| Baseline Noise or Drift | Contaminated detector. | Clean the mass spectrometer source and detector according to the instrument manual. |
| Column bleed at high temperatures. | Ensure the final oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column. |
Experimental Protocol: Forced Degradation Study of this compound using Py-GC-MS
This protocol outlines a method for the identification and semi-quantification of thermal degradation products of this compound.
Objective: To identify the degradation products of this compound when subjected to controlled thermal stress and to semi-quantify their formation at different temperatures.
Materials and Equipment:
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This compound (high purity)
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Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system
-
Micro-furnace pyrolyzer
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
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Helium (carrier gas, 99.999% purity)
-
Sample vials and microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 µg of this compound into a pyrolysis sample cup.
-
-
Py-GC-MS Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. For a temperature-dependent study, perform separate runs at 200°C, 300°C, 400°C, and 500°C. The interface temperature should be set to 300°C.
-
GC Inlet: Set to split mode (e.g., 50:1 split ratio) with a temperature of 300°C.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 35-550.
-
Electron ionization (EI) at 70 eV.
-
-
-
Analysis:
-
Place the sample cup in the pyrolyzer autosampler.
-
Initiate the Py-GC-MS analysis sequence.
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Acquire the total ion chromatogram (TIC) and mass spectra for each pyrolysis temperature.
-
-
Data Processing:
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Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
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Calculate the relative peak area of each identified degradation product as a percentage of the total peak area in the chromatogram for semi-quantitative analysis.
-
Data Presentation
Table 1: Hypothetical Relative Abundance (%) of Degradation Products of this compound at Different Pyrolysis Temperatures
| Degradation Product | Chemical Formula | 200°C | 300°C | 400°C | 500°C |
| Propane | C₃H₈ | 5 | 10 | 15 | 12 |
| Butane | C₄H₁₀ | 8 | 15 | 20 | 18 |
| 2-Pentanone | C₅H₁₀O | 15 | 25 | 20 | 15 |
| 3-Hexanone | C₆H₁₂O | 12 | 20 | 15 | 10 |
| Propionaldehyde | C₃H₆O | 10 | 15 | 10 | 5 |
| Carbon Monoxide | CO | 2 | 5 | 10 | 20 |
| Carbon Dioxide | CO₂ | 1 | 3 | 5 | 10 |
| Unidentified Products | - | 47 | 7 | 5 | 10 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
stabilizing 3-Ethyl-4-heptanone for long-term storage
Welcome to the technical support center for 3-Ethyl-4-heptanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: this compound, like other ketones, is susceptible to degradation primarily through two pathways: photo-oxidation and auto-oxidation.
-
Photo-oxidation: Exposure to light, particularly UV radiation, can initiate photochemical reactions known as Norrish Type I and Type II reactions.[1][2][3][4][5] These reactions involve the cleavage of chemical bonds adjacent to the carbonyl group, leading to the formation of free radicals and subsequent degradation products.
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Auto-oxidation: In the presence of oxygen, ketones can undergo auto-oxidation, a process that leads to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose, initiating a chain reaction of further degradation.[6][7][8][9] This process can be accelerated by elevated temperatures and the presence of metal ion impurities.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may be indicated by a change in color (yellowing), the formation of precipitates, or a change in odor. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify and quantify degradation products.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, under an inert atmosphere (e.g., nitrogen or argon). It is crucial to store it in a tightly sealed container to prevent exposure to oxygen and moisture. The storage area should be well-ventilated and away from sources of heat, sparks, and direct sunlight.
Q4: Are there any chemical stabilizers that can be added to this compound for long-term storage?
A4: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Common choices for organic compounds include:
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Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger.[6][7][9][10][11]
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Vitamin E (α-tocopherol): A natural antioxidant that is effective in protecting against lipid peroxidation.[12][13][14][15][16]
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Monosodium Citrate: This compound can act as a chelating agent, sequestering metal ions that can catalyze oxidation reactions, and may also function as a buffering agent.
Q5: What concentration of stabilizers is recommended?
A5: The optimal concentration of a stabilizer depends on the specific storage conditions and desired shelf life. Typically, antioxidants like BHT are added in concentrations ranging from 0.01% to 0.1% (w/w). It is recommended to perform a stability study to determine the most effective concentration for your specific application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of the this compound solution | Photo-oxidation due to light exposure. | Store the compound in an amber glass bottle or a container protected from light. For highly sensitive applications, work under low-light conditions. |
| Thermal degradation from improper storage temperature. | Store at the recommended temperature (cool, refrigerated if necessary, and away from heat sources). | |
| Formation of solid precipitates | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Consider performing an analysis (e.g., NMR, IR) to identify the precipitate. Re-evaluate storage conditions and consider adding a stabilizer. |
| Inconsistent experimental results over time | Degradation of the this compound stock solution. | Perform a quality control check on your stock solution using an appropriate analytical method (e.g., GC-MS, HPLC). Prepare fresh solutions more frequently or implement a stability testing protocol. |
| Peroxide formation. | Test for the presence of peroxides using peroxide test strips. If positive, consult safety protocols for peroxide removal or discard the material safely. Add a peroxide inhibitor like BHT to fresh stock. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol outlines a method for evaluating the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials:
- This compound (high purity)
- Potential stabilizers: BHT, Vitamin E, Monosodium Citrate
- Amber glass vials with Teflon-lined screw caps
- Temperature- and humidity-controlled stability chambers
- Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Preparation:
- Prepare four sets of samples of this compound in amber glass vials:
- Control: this compound only.
- Sample A: this compound with 0.05% (w/w) BHT.
- Sample B: this compound with 0.05% (w/w) Vitamin E.
- Sample C: this compound with 0.1% (w/w) Monosodium Citrate (ensure proper dissolution, may require a co-solvent).
- Blanket the headspace of each vial with nitrogen or argon before sealing.
3. Accelerated Storage Conditions:
- Place the vials in stability chambers under the following conditions:
- Condition 1: 40°C / 75% RH (Relative Humidity)
- Condition 2: 25°C / 60% RH (Control)
- Condition 3 (optional for photo-stability): 25°C with exposure to a calibrated light source (ICH Q1B guidelines).
4. Time Points for Analysis:
- Analyze the samples at initial time (T=0) and at subsequent time points, for example: 1, 3, and 6 months.
5. Analytical Method:
- Use a validated GC-MS method to analyze the samples.
- Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
- Quantify the percentage of remaining this compound and the formation of major degradation products.
6. Data Analysis:
- Compare the degradation rates of the stabilized samples to the control at each condition.
- Use the data from accelerated conditions to extrapolate the expected shelf life under normal storage conditions (e.g., using the Arrhenius equation).
Quantitative Data Summary
The following table is a template for summarizing the results from the accelerated stability study.
| Condition | Time (Months) | Control (% Purity) | + 0.05% BHT (% Purity) | + 0.05% Vitamin E (% Purity) | + 0.1% Monosodium Citrate (% Purity) |
| 40°C / 75% RH | 0 | 99.9 | 99.9 | 99.9 | 99.9 |
| 1 | 98.5 | 99.7 | 99.6 | 99.2 | |
| 3 | 95.2 | 99.1 | 98.9 | 97.8 | |
| 6 | 90.1 | 98.5 | 98.2 | 96.0 | |
| 25°C / 60% RH | 0 | 99.9 | 99.9 | 99.9 | 99.9 |
| 1 | 99.8 | 99.9 | 99.9 | 99.8 | |
| 3 | 99.5 | 99.8 | 99.8 | 99.6 | |
| 6 | 99.0 | 99.7 | 99.6 | 99.2 |
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for the accelerated stability testing of this compound.
References
- 1. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]
- 5. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 6. atamankimya.com [atamankimya.com]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. What are Ketone Peroxides? [no.wqhxcomposite.com]
- 9. ANTIOXIDANT BHT - Ataman Kimya [atamanchemicals.com]
- 10. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. ovid.com [ovid.com]
- 13. Vitamins and minerals | Better Health Channel [betterhealth.vic.gov.au]
- 14. Vitamins and minerals - Vitamin E - NHS [nhs.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. 30 Plus Foods That Are High in Vitamin E [healthline.com]
minimizing side reactions in the synthesis of ketones
Welcome to the Technical Support Center for Ketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to ketones. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ketones in a research and drug development setting?
A1: The most prevalent methods for ketone synthesis include the oxidation of secondary alcohols, Friedel-Crafts acylation of aromatic compounds, and the reaction of organometallic reagents with carboxylic acid derivatives. Other notable methods include the ozonolysis of specific alkenes and the hydration of terminal alkynes.
Q2: How can I minimize over-oxidation when preparing a ketone from a secondary alcohol?
A2: Over-oxidation is generally not an issue for secondary alcohols as the ketone product is stable to further oxidation under typical conditions.[1] However, using milder and more selective oxidizing agents can prevent side reactions with other functional groups in the molecule. Reagents like Pyridinium Chlorochromate (PCC) and Swern oxidation conditions are excellent for this purpose as they are less harsh than stronger oxidants like chromic acid.[2][3]
Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for preparing aryl ketones?
A3: Friedel-Crafts acylation is preferred because it avoids two major side reactions common in Friedel-Crafts alkylation: carbocation rearrangements and polyalkylation. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[4] Additionally, the product of acylation is a deactivated aromatic ketone, which is less reactive than the starting material, thus preventing further reactions on the same ring (polyacylation).[1][4][5]
Q4: I am getting a significant amount of a biphenyl side product in my Grignard reaction. What is causing this and how can I prevent it?
A4: Biphenyl formation is a common side reaction in Grignard reactions where an aryl halide is used to prepare the Grignard reagent. It arises from a coupling reaction between the Grignard reagent and unreacted aryl halide. This side reaction is favored at higher temperatures and higher concentrations of the aryl halide. To minimize it, ensure a slow, dropwise addition of the aryl halide during the formation of the Grignard reagent to keep its concentration low. Maintaining a moderate reaction temperature is also crucial.[6]
Q5: Can I use a Grignard reagent to synthesize a ketone from an ester?
A5: While a Grignard reagent does react with an ester, it is difficult to stop the reaction at the ketone stage. The initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent to produce a tertiary alcohol.[7] To synthesize a ketone from a carboxylic acid derivative using an organometallic reagent, it is better to use an acid chloride with a less reactive organometallic, such as a Gilman reagent (a lithium dialkylcuprate).
Troubleshooting Guides
Oxidation of Secondary Alcohols
Issue: Low yield of ketone from the oxidation of a secondary alcohol.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Ensure stoichiometric amounts of the oxidizing agent are used. - For heterogeneous reactions (e.g., with PCC), ensure efficient stirring. |
| Degradation of Product | - Use milder oxidizing agents like Dess-Martin periodinane or a Swern oxidation. - Control the reaction temperature; some oxidations are exothermic. |
| Side Reactions with Other Functional Groups | - Choose a more selective oxidizing agent. For example, MnO2 can selectively oxidize allylic and benzylic alcohols. - Protect sensitive functional groups prior to oxidation. |
Quantitative Comparison of Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| PCC | 2-Octanol | 2-Octanone | ~98 | Organic Syntheses, Coll. Vol. 7, p.399 (1990) |
| Swern Oxidation | Cyclohexanol | Cyclohexanone | ~95-99 | J. Org. Chem. 1978, 43 (12), pp 2480–2482 |
| Dess-Martin Periodinane | 1-Dodecanol | 1-Dodecanal | ~93 | J. Org. Chem. 1983, 48 (22), pp 4155–4156 |
| Jones Reagent (CrO3/H2SO4) | Cyclohexanol | Cyclohexanone | ~85-90 | Org. Synth. 1965, 45, 28 |
Note: Yields are highly substrate and reaction condition dependent. The values presented are representative.
Friedel-Crafts Acylation
Issue: Low yield or no reaction in a Friedel-Crafts acylation.
| Possible Cause | Suggested Solution |
| Deactivated Aromatic Ring | - Friedel-Crafts reactions fail with strongly deactivated rings (e.g., nitrobenzene).[1] If possible, perform the acylation before introducing deactivating groups. |
| Catalyst Deactivation | - The Lewis acid catalyst (e.g., AlCl3) is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] - Substrates with basic groups (e.g., anilines) will react with the Lewis acid, deactivating it.[1][5] |
| Insufficient Catalyst | - A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone. |
Effect of Temperature on Friedel-Crafts Acylation of Toluene
| Temperature (°C) | Conversion (%) | para/ortho Isomer Ratio | Reference |
| 0 | ~60 | >95:5 | J. Am. Chem. Soc. 1953, 75 (1), pp 44–47 |
| 25 | ~90 | ~90:10 | J. Am. Chem. Soc. 1953, 75 (1), pp 44–47 |
| 80 (reflux) | >95 | ~85:15 | J. Am. Chem. Soc. 1953, 75 (1), pp 44–47 |
Note: Data is illustrative and based on typical trends observed for this reaction.
Grignard Reactions for Ketone Synthesis (from Nitriles)
Issue: Low yield of ketone when reacting a Grignard reagent with a nitrile.
| Possible Cause | Suggested Solution |
| Hydrolysis of Grignard Reagent | - Grignard reagents are strong bases and react with water. Ensure all glassware is dry and use anhydrous solvents.[6] |
| Side reaction with acidic protons | - The Grignard reagent will be quenched by any acidic protons in the starting material (e.g., -OH, -NH, -SH, -COOH). Protect these groups before the reaction. |
| Formation of biphenyl byproduct | - As mentioned in the FAQs, use slow addition of the aryl halide and maintain a moderate temperature during the Grignard reagent formation.[6] |
| Incomplete hydrolysis of the imine intermediate | - Ensure acidic workup is sufficient to hydrolyze the intermediate metalloimine to the ketone.[7] |
Experimental Protocols
Protocol 1: Swern Oxidation of Cyclohexanol to Cyclohexanone[8][9][10]
-
Preparation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere (N2 or Ar), add a solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in DCM dropwise.
-
Activation: Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of cyclohexanol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stirring: Stir the reaction mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise, again maintaining the temperature below -60 °C.
-
Warming and Quenching: After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexanone.
Protocol 2: Friedel-Crafts Acylation of Toluene[3][11]
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl3, 1.1 equivalents) to anhydrous dichloromethane (DCM) in the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Toluene Addition: After the addition of acetyl chloride is complete, add toluene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol 3: Grignard Reaction of Phenylmagnesium Bromide with Benzophenone[2][6]
-
Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.05 equivalents) in anhydrous diethyl ether. Once the reaction initiates (cloudiness, bubbling), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to room temperature. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise. A color change and the formation of a precipitate should be observed.
-
Quenching: After the addition is complete and the reaction has stirred for 30 minutes, cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Add more diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude triphenylmethanol product.
Visualizations
Caption: Experimental workflow for the Swern oxidation of a secondary alcohol to a ketone.
Caption: Troubleshooting guide for low yields in Friedel-Crafts acylation reactions.
Caption: Competing reaction pathways for a Grignard reagent in ketone synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. google.com [google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
overcoming poor resolution in chiral separation of ketones
Welcome to the technical support center for the chiral separation of ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in their experiments.
Troubleshooting Guide: Overcoming Poor Resolution
This guide addresses common issues encountered during the chiral separation of ketones using High-Performance Liquid Chromatography (HPLC).
Q1: I am seeing no separation or very poor resolution (Rs < 1.0) between my ketone enantiomers. What are the initial steps I should take?
A1: Poor or no resolution is a common issue that can often be resolved by systematically evaluating and optimizing your method. Start by addressing the most influential factors: the chiral stationary phase (CSP) and the mobile phase.
Initial Steps:
-
Verify Column and Mobile Phase Compatibility: Ensure the chosen chiral column is suitable for separating ketones and that the mobile phase is compatible with the column chemistry (e.g., avoid certain solvents with coated polysaccharide CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for ketone separations.[1][2]
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can dramatically impact resolution.[3]
-
Screen Different Mobile Phase Modes: If normal-phase isn't working, consider other mobile phase systems. Depending on your analyte's solubility and the column's capabilities, you could explore:
-
Reversed-Phase: Uses aqueous-organic mobile phases.
-
Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile.
-
Q2: I have tried adjusting the mobile phase, but the resolution is still not satisfactory. What other parameters can I investigate?
A2: If mobile phase optimization is insufficient, several other chromatographic parameters can be adjusted to improve resolution.
Secondary Optimization Parameters:
-
Temperature: Temperature can significantly affect enantioselectivity.[4]
-
Lowering the Temperature: Generally, decreasing the column temperature enhances resolution, although it may increase backpressure and run time.
-
Increasing the Temperature: In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order, potentially leading to a better separation.[4]
-
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, often leading to better resolution, but at the cost of longer analysis times.
-
Mobile Phase Additives: For ionizable ketones, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution. For the separation of flavanone glycosides, the use of formic acid in the mobile phase has proven effective.[5]
Q3: My peaks are broad or tailing, which is affecting my resolution. How can I improve peak shape?
A3: Poor peak shape is often related to secondary interactions, sample overload, or issues with the sample solvent.
Improving Peak Shape:
-
Check for Sample Overload: Inject a smaller volume or a more dilute sample to see if peak shape improves.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Mobile Phase Additives: As mentioned, acidic or basic additives can improve the peak shape of ionizable analytes by suppressing unwanted ionic interactions with the stationary phase.
-
Column Health: A contaminated or degraded column can lead to poor peak shapes. Consider flushing the column according to the manufacturer's instructions or trying a new column.
Q4: I have tried multiple columns and mobile phases with little success. What is a systematic approach to method development for a new ketone compound?
A4: A systematic screening approach is the most efficient way to develop a chiral separation method.[6]
Systematic Method Development:
-
Column Screening: Select a set of 3-6 chiral columns with diverse stationary phases (e.g., different polysaccharide derivatives).
-
Mobile Phase Screening: For each column, test a standard set of mobile phases (e.g., a normal-phase screen, a reversed-phase screen, and a polar organic screen).
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Identify "Hits": Analyze the screening data to identify promising combinations of column and mobile phase that show some degree of separation.
-
Optimization: Take the most promising "hits" and perform fine-tuning of the mobile phase composition, temperature, and flow rate as described in the previous questions.
Frequently Asked Questions (FAQs)
Q: What are the most common chiral stationary phases (CSPs) for ketone separation?
A: Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the chiral separation of various compounds, including ketones.[2] Derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), are particularly effective.[2][7]
Q: What is the difference between coated and immobilized polysaccharide CSPs?
A:
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support. These columns can be very selective but have limitations on the types of solvents that can be used, as some solvents may strip the coating.[6]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This provides greater solvent compatibility, allowing for a wider range of mobile phases to be used during method development.[1]
Q: Can temperature really make a significant difference in chiral separations?
A: Yes, temperature is a critical parameter. Changes in temperature can alter the thermodynamics of the chiral recognition process, sometimes leading to dramatic changes in selectivity and even reversal of the enantiomer elution order.[4]
Q: When should I use a mobile phase additive?
A: Mobile phase additives are typically used to improve the peak shape and resolution of ionizable compounds. If your ketone has acidic or basic functional groups, the addition of a corresponding acidic or basic modifier can be beneficial.
Quantitative Data Summary
The following tables provide examples of successful chiral separations of ketones (specifically flavanones) from published literature. These can serve as a starting point for method development.
Table 1: Chiral Separation of Flavanone, Naringenin, and Hesperetin [8]
| Parameter | Condition |
| Column | Chiralpak AD-3R |
| Mobile Phase | Methanol |
| Mode | Reversed-Phase |
| Detection | DAD |
Table 2: Chiral Separation of Flavanone Glycosides (Naringin, Neohesperidin, Hesperidin) [5]
| Parameter | Condition |
| Column | Cellulose tris(3,5-dichlorophenylcarbamate) based CSP |
| Mobile Phase | n-hexane / ethanol (containing 0.25% formic acid) (65:35, v/v) |
| Flow Rate | 0.6 mL/min |
| Mode | Normal-Phase |
| Detection | UV |
Table 3: Chiral Separation of Hesperidin and Narirutin Epimers [7]
| Parameter | Hesperidin Separation | Narirutin Separation |
| Column | Chiral semi-preparative (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiral semi-preparative (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane / isopropanol (45:55, v/v) | n-hexane / isopropanol (50:50, v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Mode | Normal-Phase | Normal-Phase |
Experimental Protocols
Protocol 1: General Screening Protocol for a Novel Ketone
This protocol outlines a systematic approach to finding an initial separation for a new chiral ketone.
-
Column Selection:
-
Choose a set of 3-4 immobilized polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives with different phenylcarbamate substitutions).
-
-
Mobile Phase Preparation:
-
Normal Phase Screen:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Run a gradient or a series of isocratic runs (e.g., 90:10, 80:20, 70:30 A:B).
-
-
Polar Organic Screen:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Run a series of isocratic runs (e.g., 100% A, 50:50 A:B, 100% B).
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV (select an appropriate wavelength for your analyte)
-
-
Evaluation:
-
Examine the chromatograms for each column/mobile phase combination.
-
Identify conditions that provide any degree of separation (baseline or partial).
-
Select the best condition(s) for further optimization by fine-tuning the mobile phase composition, temperature, and flow rate.
-
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of ketones.
Caption: Troubleshooting workflow for poor chiral resolution.
References
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Chiral Separation of Flavanone, Naringenin, and Hesperetin Enantiomers by RP-UHPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the purity of commercially available 3-Ethyl-4-heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3-Ethyl-4-heptanone. The following information is intended to assist in confirming the purity of the material and addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity of this compound?
A1: The purity of this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. A titrimetric method based on oxime formation can also be employed for a quantitative assessment of the ketone content.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a transparent, colorless liquid.[1] Key physical constants are summarized in the table below. Significant deviations from these values may indicate the presence of impurities.
Q3: What are the common impurities that might be present in commercially available this compound?
A3: Potential impurities can arise from the synthesis process and subsequent storage. Common synthesis routes for ketones may introduce unreacted starting materials, byproducts, and residual solvents. For instance, in syntheses involving Grignard reagents, biphenyl compounds can be a notable byproduct.[2] In industrial processes for ketones, other aldehydes and ketones with similar carbon chain lengths can also be present as impurities.[3] Improper storage can lead to the formation of peroxides and oxidation products like other aldehydes and carboxylic acids.
Q4: How can I interpret the NMR spectrum to confirm the identity and purity of this compound?
A4: The ¹H and ¹³C NMR spectra of this compound have characteristic signals corresponding to its unique structure. The presence of unexpected peaks in the spectra would indicate impurities. A detailed table of expected chemical shifts is provided in the "Experimental Protocols and Data" section.
Q5: Is there a simple chemical test to check for the presence of aldehydic impurities?
A5: Yes, a qualitative test using Tollens' reagent or Fehling's solution can be used to check for the presence of aldehydes. Ketones, like this compound, will not react with these reagents, whereas aldehydes will produce a positive result (a silver mirror with Tollens' reagent or a red precipitate with Fehling's solution).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the GC-MS chromatogram. | Presence of impurities such as residual solvents, unreacted starting materials, or synthetic byproducts. | Identify the impurities by comparing their mass spectra with a library database. If the impurities are volatile, consider purification by distillation. |
| Broad or distorted peaks in the GC analysis. | Active sites on the GC column, or the sample is too concentrated. | Use a deactivated GC column suitable for ketone analysis. Dilute the sample before injection. |
| Additional signals in the ¹H or ¹³C NMR spectrum. | Contamination with other organic compounds. | Compare the chemical shifts of the unknown signals with common solvent and impurity databases.[1] Consider purification techniques like column chromatography if the impurity is non-volatile. |
| Observed boiling point is lower or higher than the literature value. | Presence of volatile or non-volatile impurities, respectively. | Perform a fractional distillation to separate the this compound from the impurities. |
| Inaccurate results from titrimetric analysis. | Interference from other carbonyl-containing impurities (aldehydes or other ketones). | First, test for the presence of aldehydes using a selective test. If other ketones are suspected, GC analysis is recommended for quantification. |
Experimental Protocols and Data
Physical and Spectroscopic Data
The following table summarizes key quantitative data for pure this compound.
| Property | Value |
| Molecular Formula | C₉H₁₈O[4] |
| Molecular Weight | 142.24 g/mol [4] |
| Boiling Point | 176-178 °C |
| Density | 0.823 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.422 |
| ¹H NMR (CDCl₃, predicted) | δ 2.4 (m, 3H), 1.5 (m, 4H), 0.9 (t, 6H), 0.8 (t, 3H) |
| ¹³C NMR (CDCl₃, predicted) | δ 215.1, 50.9, 34.9, 25.8, 23.1, 14.0, 11.6 |
| IR (neat, cm⁻¹) | ~1710 (C=O stretch) |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate and identify volatile components and confirm the purity of this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkyl ketones.
-
Injection: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane), splitless injection.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
Expected Retention Time: The retention time will vary depending on the specific instrument and conditions. However, it should be the major peak in the chromatogram.
-
Expected Mass Spectrum: The mass spectrum should show a molecular ion peak (M⁺) at m/z 142 and characteristic fragmentation patterns for an aliphatic ketone.
Titrimetric Purity Assay (Oxime Titration)
-
Principle: This method is based on the reaction of the ketone with hydroxylamine hydrochloride to form an oxime and hydrochloric acid. The liberated HCl is then titrated with a standardized solution of sodium hydroxide.
-
Reagents:
-
0.5 M Hydroxylamine hydrochloride solution in 95% ethanol.
-
0.5 M Sodium hydroxide, standardized.
-
Bromophenol blue indicator.
-
-
Procedure:
-
Accurately weigh about 1 gram of this compound into a flask.
-
Add 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the mixture to stand for 30 minutes at room temperature to ensure complete reaction.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the liberated HCl with the standardized 0.5 M sodium hydroxide solution until the color changes from yellow to blue-violet.
-
Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution.
-
-
Calculation:
Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
W_sample = Weight of the this compound sample (g)
-
142.24 = Molecular weight of this compound
-
Diagrams
Caption: Workflow for confirming the purity of this compound.
Caption: Principle of the oxime titration method for ketone quantification.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Ethyl-4-heptanone Stereoisomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of stereoisomerism is fundamental in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with chiral biological macromolecules such as receptors and enzymes. This guide provides a framework for comparing the bioactivity of the stereoisomers of 3-Ethyl-4-heptanone, a chiral aliphatic ketone. Due to the limited publicly available bioactivity data for this specific compound, this document serves as a methodological template, presenting hypothetical data to illustrate the experimental approach and data presentation for such a comparative study.
Comparative Bioactivity Data
A comprehensive comparison of the bioactivity of this compound stereoisomers would involve assessing their interaction with relevant biological targets. This is often quantified through parameters such as the inhibition constant (Ki) for receptor binding and the half-maximal inhibitory concentration (IC50) for enzyme activity. The following table presents a hypothetical summary of such data to illustrate a comparative analysis.
| Stereoisomer | Target Receptor/Enzyme | Ki (nM) | IC50 (µM) | Notes |
| (R)-3-Ethyl-4-heptanone | Hypothetical Receptor A | 150 | - | Shows moderate affinity for Receptor A. |
| (S)-3-Ethyl-4-heptanone | Hypothetical Receptor A | 2500 | - | Exhibits significantly lower affinity for Receptor A compared to the (R)-enantiomer. |
| (R)-3-Ethyl-4-heptanone | Hypothetical Enzyme B | - | 50 | Demonstrates weak inhibition of Enzyme B. |
| (S)-3-Ethyl-4-heptanone | Hypothetical Enzyme B | - | 5 | A potent inhibitor of Enzyme B, showing a 10-fold higher potency than the (R)-enantiomer. |
Experimental Protocols
To generate the comparative data presented above, a series of experiments would be required. The following are detailed methodologies for key experiments that would be central to a study on the bioactivity of this compound stereoisomers.
Stereoselective Synthesis or Separation
The first critical step is to obtain the individual stereoisomers of this compound in high enantiomeric purity.
-
Asymmetric Synthesis: One approach is the use of a chiral auxiliary or a stereoselective catalyst to synthesize the desired (R)- and (S)-enantiomers separately.
-
Chiral Chromatography: Alternatively, a racemic mixture of this compound can be separated using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase. The enantiomeric excess (ee) of the separated isomers should be determined using analytical chiral chromatography.
Receptor Binding Assay
A receptor binding assay is used to determine the affinity of a ligand (in this case, the stereoisomers of this compound) for a specific receptor.
-
Preparation of Receptor Membranes: A cell line expressing the target receptor is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled competitor ligand (the this compound stereoisomers).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
An enzyme inhibition assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: The purified target enzyme and its substrate are prepared in a suitable buffer.
-
Inhibition Experiment: The enzyme is incubated with varying concentrations of the inhibitor (the this compound stereoisomers) for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Enzyme Activity: The rate of the enzymatic reaction is measured by monitoring the formation of the product or the depletion of the substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The enzyme activity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the resulting dose-response curve.
Visualizing Experimental and Logical Frameworks
To provide a clearer understanding of the processes involved in comparing the bioactivity of stereoisomers, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway.
Unveiling DEHP Exposure: A Comparative Guide to Biomarker Validation, Focusing on 4-Heptanone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for assessing exposure to Di(2-ethylhexyl) phthalate (DEHP). It critically evaluates 4-Heptanone as a viable biomarker alongside established urinary metabolites, supported by experimental data and detailed methodologies.
DEHP, a widely used plasticizer, is a compound of increasing public health concern due to its potential endocrine-disrupting properties. Accurate assessment of human exposure is paramount for toxicological studies and regulatory decision-making. While several urinary metabolites have been established as reliable biomarkers, recent research has highlighted 4-Heptanone, a downstream metabolite, as another promising candidate. This guide delves into the validation of 4-Heptanone, comparing its performance with the primary and secondary oxidative metabolites of DEHP.
Comparative Analysis of DEHP Biomarkers
The selection of an appropriate biomarker is critical for accurately assessing DEHP exposure. The following table summarizes quantitative data for 4-Heptanone and the well-established DEHP metabolites: mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP).
| Biomarker | Matrix | Population | Mean/Median Concentration (Control) | Mean/Median Concentration (Exposed) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Analytical Method | Reference |
| 4-Heptanone | Urine | General Population | 128.6 ± 11.4 µg/L | - | - | GC-MS | [1] |
| Plasma | Healthy Controls | 10.4 ± 0.5 µg/L | 95.9 ± 9.6 µg/L (Hemodialysis Patients) | - | GC-MS | [1] | |
| MEHP | Urine | General Population | - | - | LOD: 0.22 ng/mL, LOQ: 0.67 ng/mL | LC-MS/MS | [2] |
| MEHHP | Urine | General Population | - | - | LOD: 0.15 ng/mL, LOQ: 0.46 ng/mL | LC-MS/MS | [2] |
| MEOHP | Urine | General Population | - | - | LOD: 0.16 ng/mL, LOQ: 0.49 ng/mL | LC-MS/MS | [2] |
| Urine | Women undergoing fertility treatment | Tertile 1: 0.30–4.04 ng/mL | Tertile 3: 9.90–235 ng/mL | - | LC-MS/MS | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for the analysis of 4-Heptanone and other key DEHP metabolites.
Quantification of 4-Heptanone in Urine by Headspace GC-MS
This method is suitable for the analysis of volatile organic compounds like 4-heptanone in a urine matrix.[4]
1. Sample Preparation:
-
Acidify 1 mL of urine with 30 µL of concentrated HCl in a 2 mL GC vial.
2. Headspace Analysis:
-
Utilize a headspace autosampler equipped with a preheating station.
-
Heat the sample vial to a controlled temperature for a specific duration to allow volatile compounds to partition into the headspace.
-
A gas-tight syringe is used to inject a defined volume of the headspace into the GC-MS system.
3. GC-MS Conditions:
-
Injection: Use a cold injection system for trapping and focusing the analyte.
-
Column: A suitable capillary column for separating volatile compounds (e.g., DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of 4-heptanone from other urinary components.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantifier Ion: m/z 71.15
-
Qualifier Ions: m/z 43.1 and m/z 114.15
-
4. Calibration:
-
Prepare calibration curves using acidified pooled urine samples spiked with known concentrations of 4-heptanone (e.g., 40 to 800 ng/mL).
Quantification of MEHP, MEHHP, and MEOHP in Urine by UPLC-MS/MS
This method allows for the simultaneous quantification of the primary and secondary oxidative metabolites of DEHP.[5]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled MEHP, MEOHP, and other relevant metabolites.
-
Perform enzymatic hydrolysis using β-glucuronidase from Escherichia coli to deconjugate the metabolites.
-
Acidify the sample and perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of deionized water and acetonitrile, both containing formic acid.
-
Flow Rate: 0.6 mL/min.
-
MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
3. Validation:
-
The method should be validated for linearity, accuracy, precision (intra- and inter-day), and limits of detection and quantitation. Extraction recoveries should be greater than 90%.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the DEHP metabolic pathway, the analytical workflow for biomarker detection, and the signaling pathways activated by DEHP and its metabolites.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Caption: General experimental workflow for DEHP biomarker analysis in urine.
Caption: Signaling pathways activated by DEHP and its metabolites.
Conclusion
The validation of 4-Heptanone as a biomarker for DEHP exposure presents a valuable addition to the existing panel of urinary metabolites. Its analysis via GC-MS offers an alternative analytical approach to the more common LC-MS/MS methods used for other DEHP metabolites. The choice of biomarker will ultimately depend on the specific research question, the available analytical instrumentation, and the desired window of exposure assessment. For a comprehensive understanding of DEHP exposure and its potential health effects, a multi-biomarker approach, including both the established phthalate monoesters and oxidative metabolites, as well as emerging biomarkers like 4-Heptanone, is recommended. Further research is warranted to establish population-based reference ranges for 4-Heptanone and to further elucidate its toxicokinetic profile.
References
- 1. 4-Heptanone is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Urinary phthalate metabolite concentrations are negatively associated with follicular fluid anti-müllerian hormone concentrations in women undergoing fertility treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 3-Ethyl-4-heptanone
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of ketones is a critical endeavor. This guide provides a comparative analysis of two primary synthetic routes to 3-Ethyl-4-heptanone, a valuable aliphatic ketone intermediate. The comparison focuses on experimental protocols, reaction yields, and the relative advantages and disadvantages of each pathway, supported by experimental data to inform the selection of the most suitable method for a given research or production context.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction & Oxidation | Route 2: Organocuprate Acylation |
| Starting Materials | Propanal, 2-Bromopentane, Oxidizing Agent | Butanoyl Chloride, Ethyl Halide, Lithium, Copper(I) Iodide |
| Key Intermediates | 3-Ethyl-4-heptanol | Lithium Diethylcuprate (Gilman Reagent) |
| Overall Yield | 60-75% (estimated) | Good to Excellent (typically >80%) |
| Reaction Steps | Two | One (plus reagent preparation) |
| Key Advantages | Utilizes common and readily available reagents. | High selectivity, avoids over-addition, generally high yielding. |
| Key Disadvantages | Two distinct reaction steps, potential for Grignard side reactions. | Requires preparation of the organocuprate reagent, sensitivity to air and moisture. |
Synthetic Route 1: Grignard Reaction Followed by Oxidation
This classical two-step approach involves the initial formation of a secondary alcohol, 3-ethyl-4-heptanol, through a Grignard reaction. The subsequent oxidation of this alcohol intermediate yields the target ketone, this compound.
Experimental Protocol
Step 1: Synthesis of 3-Ethyl-4-heptanol via Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 2-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (pentylmagnesium bromide).
-
Once the Grignard reagent formation is complete, a solution of propanal in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C) with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethyl-4-heptanol.
-
Purification of the alcohol can be achieved by distillation.
Step 2: Oxidation of 3-Ethyl-4-heptanol to this compound
-
Chromic Acid Oxidation: A solution of 3-ethyl-4-heptanol in a suitable solvent (e.g., acetone) is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted, washed, dried, and purified. Typical yields for this method range from 70-85%.[1]
-
Swern Oxidation: In a flask under an inert atmosphere, oxalyl chloride in dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of 3-ethyl-4-heptanol in dichloromethane. After stirring for a short period, triethylamine is added, and the reaction is allowed to warm to room temperature. The product is then isolated through aqueous workup and extraction. This method is known to provide good yields, with reports of up to 78% for similar oxidations.[1]
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent oxidation.
Synthetic Route 2: Acylation using an Organocuprate (Gilman) Reagent
This route offers a more direct approach to the ketone by employing a lithium diethylcuprate (Gilman reagent) to acylate butanoyl chloride. Organocuprates are softer nucleophiles than Grignard or organolithium reagents, which allows for the selective formation of the ketone without the common side reaction of over-addition to form a tertiary alcohol.
Experimental Protocol
Step 1: Preparation of Lithium Diethylcuprate
-
In a flame-dried, two-necked flask under an inert atmosphere, lithium metal is reacted with two equivalents of ethyl halide (e.g., ethyl bromide) in anhydrous diethyl ether to form ethyllithium.
-
In a separate flask, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to a low temperature (e.g., -78 °C).
-
The freshly prepared ethyllithium solution is then slowly added to the copper(I) iodide suspension to form the lithium diethylcuprate solution.
Step 2: Acylation of Butanoyl Chloride
-
The solution of lithium diethylcuprate is maintained at a low temperature.
-
A solution of butanoyl chloride in anhydrous diethyl ether is added dropwise to the Gilman reagent with constant stirring.
-
The reaction mixture is stirred for a few hours at the low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.
Logical Workflow for Route 2
References
Efficacy of 3-Ethyl-4-heptanone Compared to Other Insect Repellents: A Comparative Guide
Initial Assessment of 3-Ethyl-4-heptanone:
Scientific literature contains limited research on the isolated efficacy of this compound as an insect repellent. While it has been identified as a constituent of the essential oil of Vernonia amygdalina, which has demonstrated repellent activity against the maize weevil (Sitophilus zeamais), no peer-reviewed studies have specifically evaluated its performance against common disease-carrying insects such as mosquitoes and ticks. Further research is required to determine its potential as a standalone insect repellent.
This guide will, therefore, provide a comprehensive comparison of four widely studied and commercially available insect repellents: DEET, Picaridin, IR3535, and Oil of Lemon Eucalyptus (OLE). This will serve as a framework for how this compound could be evaluated and compared in the future.
Comparative Efficacy of Common Insect Repellents
The following tables summarize the quantitative data on the efficacy of DEET, Picaridin, IR3535, and Oil of Lemon Eucalyptus against various mosquito species. The data is compiled from multiple laboratory and field studies.
Table 1: Comparative Efficacy (Complete Protection Time in Hours) Against Aedes aegypti (Yellow Fever Mosquito)
| Active Ingredient | 10% Concentration | 20% Concentration | 30% Concentration |
| DEET | ~2 hours | ~5 hours | Up to 8 hours |
| Picaridin | 3.5 - 8 hours[1] | 8 - 14 hours[1] | Not commonly available |
| IR3535 | Limited protection (≤2 hours)[2] | 7 - 10 hours[1] | Not commonly available |
| Oil of Lemon Eucalyptus (PMD) | Up to 2 hours (8-10% OLE)[2] | Not commonly available | Up to 6 hours (30-40% OLE)[2] |
Table 2: Comparative Efficacy (Complete Protection Time in Hours) Against Anopheles species (Malaria Vector)
| Active Ingredient | 10% Concentration | 20% Concentration | 25-30% Concentration |
| DEET | Data not readily available | Provides significant protection | Up to 9 hours (25% DEET)[3] |
| Picaridin | Provides protection | Provides significant protection | Not commonly available |
| IR3535 | Data not readily available | ~3.8 hours[1] | Provides protection |
| Oil of Lemon Eucalyptus (PMD) | Data not readily available | Data not readily available | Up to 6 hours (30% PMD)[1] |
Table 3: Comparative Efficacy (Complete Protection Time in Hours) Against Culex species (West Nile Virus Vector)
| Active Ingredient | 10% Concentration | 20% Concentration |
| DEET | Provides protection | Provides significant protection |
| Picaridin | 3.5 - 8 hours[1] | 8 - 14 hours[1] |
| IR3535 | Limited protection (≤2 hours)[2] | 7 - 10 hours[1] |
| Oil of Lemon Eucalyptus (PMD) | Up to 2 hours (8-10% OLE)[2] | Up to 6 hours (30-40% OLE)[2] |
Experimental Protocols
The data presented above is primarily derived from studies employing the "arm-in-cage" method, a standardized protocol for evaluating the efficacy of topical insect repellents.
Standard Arm-in-Cage Protocol:
This laboratory-based method is a widely accepted standard for generating reliable data on the complete protection time of insect repellents. The protocol is designed to assess the time until the first confirmed insect bite on a treated area of a volunteer's arm when exposed to a cage of host-seeking female mosquitoes.
Key Steps:
-
Volunteer Recruitment and Preparation: Human subjects are recruited based on specific criteria, often including their baseline attractiveness to mosquitoes. Volunteers are typically instructed to avoid using any scented products for a specified period before the test.
-
Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on the volunteer's forearm. A control arm, treated with a placebo or left untreated, is also used for comparison.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of disease-free, host-seeking female mosquitoes of a specific species.
-
Observation and Data Collection: Observers continuously monitor the treated arm for mosquito landings and bites. The time to the first confirmed bite is recorded as the complete protection time.
-
Re-exposure Intervals: The arm is typically exposed to the mosquitoes for a set duration at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a confirmed bite occurs).
-
Data Analysis: The complete protection times for each volunteer and repellent are recorded and statistically analyzed to determine the mean protection time.
This standardized protocol is outlined in guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO).[4][5][6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an arm-in-cage insect repellent efficacy study.
Arm-in-cage experimental workflow.
Signaling Pathways in Insect Repellency (Conceptual)
While the precise molecular mechanisms are still under investigation for many repellents, a general understanding is that they interfere with an insect's olfactory system, making it difficult for them to locate a host. The diagram below illustrates a simplified, conceptual signaling pathway.
Conceptual olfactory signaling pathway.
References
- 1. poison.org [poison.org]
- 2. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 3. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 3-Ethyl-4-heptanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for the chiral ketone 3-Ethyl-4-heptanone, with a focus on enantioselective approaches. It further delves into the biological significance of this compound class, drawing on data from structurally similar molecules to inform potential applications in drug discovery and chemical ecology.
Introduction
Chiral ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The spatial arrangement of substituents around the carbonyl group can dramatically influence their biological activity, making the development of efficient enantioselective synthetic routes a critical area of research. This compound, a simple yet representative chiral aliphatic ketone, serves as an excellent model for comparing different asymmetric synthesis strategies. While direct biological data for this compound is limited, its structural analogs, such as 4-methyl-3-heptanone, are known to function as insect alarm pheromones, highlighting the potential for this class of compounds to interact with biological systems with high specificity.[1][2] This guide will compare a non-enantioselective synthesis with two distinct enantioselective methods and discuss the biological implications.
Synthetic Approaches: A Comparative Analysis
The synthesis of this compound can be approached through various methods, each with its own advantages and limitations in terms of yield, cost, and stereocontrol. Here, we compare a classical, non-enantioselective Grignard synthesis with two powerful enantioselective strategies: the SAMP/RAMP hydrazone method and an enzyme-catalyzed reduction.
Method 1: Non-Enantioselective Grignard Synthesis and Oxidation
A traditional and straightforward approach to synthesizing racemic this compound involves a two-step sequence: a Grignard reaction to form the corresponding secondary alcohol, 3-ethyl-4-heptanol, followed by oxidation.
Workflow:
Caption: Grignard synthesis and oxidation workflow.
Experimental Protocol (Adapted from a similar synthesis[1]):
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
Grignard Addition: The Grignard reagent is cooled to 0 °C, and a solution of propanal (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 3-ethyl-4-heptanol.
-
Oxidation: The crude 3-ethyl-4-heptanol is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to give racemic this compound.
Method 2: Enantioselective Synthesis via SAMP/RAMP Hydrazone Alkylation
The SAMP/RAMP hydrazone method is a well-established and highly efficient strategy for the asymmetric α-alkylation of ketones and aldehydes.[2] This method utilizes a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to direct the stereoselective introduction of an alkyl group.
Signaling Pathway:
Caption: SAMP/RAMP hydrazone alkylation pathway.
Experimental Protocol (Adapted for this compound):
-
Hydrazone Formation: Butanone (1.0 eq) and SAMP (1.1 eq) are refluxed in benzene with a Dean-Stark trap until no more water is collected. The solvent is removed under reduced pressure to give the crude SAMP hydrazone.
-
Asymmetric Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the mixture is stirred for 4 hours at -78 °C. A solution of propyl iodide (1.3 eq) in anhydrous HMPA is then added, and the reaction is stirred at -78 °C for 12 hours. The reaction is quenched with water and extracted with ether. The combined organic layers are dried and concentrated.
-
Cleavage: The crude alkylated hydrazone is dissolved in pentane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with argon, and the solution is warmed to room temperature. The solvent is removed carefully, and the residue is purified by chromatography to yield (S)-3-Ethyl-4-heptanone.
Method 3: Enantioselective Synthesis via Enzyme-Catalyzed Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The enantioselective reduction of a prochiral ketone precursor, 3-ethylhept-2-en-4-one, using a ketoreductase (KRED) can provide access to the desired enantiomer of this compound with high enantiomeric excess.
Experimental Workflow:
Caption: Enzyme-catalyzed reduction workflow.
Experimental Protocol (Generalized):
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the substrate, 3-ethylhept-2-en-4-one (1.0 eq), is suspended. A ketoreductase (e.g., from a commercial screening kit) and a cofactor (e.g., NADPH, 1.1 eq) are added. A cofactor regeneration system (e.g., glucose dehydrogenase and glucose) is also included to ensure continuous supply of the active cofactor.
-
Reaction and Workup: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the enantiomerically enriched this compound.
Performance Comparison
| Parameter | Method 1: Grignard Synthesis | Method 2: SAMP/RAMP Hydrazone | Method 3: Enzyme-Catalyzed Reduction |
| Stereoselectivity | None (Racemic mixture) | High (Typically >95% ee) | High to Excellent (Often >99% ee) |
| Yield | Moderate to High | Good | Good to High |
| Reagents | Readily available, inexpensive | Chiral auxiliary can be expensive | Enzymes and cofactors can be costly |
| Conditions | Anhydrous, inert atmosphere | Cryogenic temperatures, inert atmosphere | Aqueous, mild temperatures |
| Scalability | Readily scalable | Scalable with specialized equipment | Can be challenging to scale up |
| Environmental Impact | Use of ethereal solvents | Use of hazardous reagents (LDA, ozone) | Generally considered "green" |
Biological Evaluation
Pheromonal Activity
4-Methyl-3-heptanone is a well-documented alarm pheromone in several species of ants, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana).[1] In these species, the release of this volatile compound from the mandibular glands signals danger and elicits an alarm response in nestmates, characterized by attraction, aggression, and dispersal.
The stereochemistry of the pheromone is crucial for its activity. Studies have shown that the (S)-enantiomer of 4-methyl-3-heptanone is the biologically active form in Atta texana. This high degree of stereospecificity underscores the importance of enantioselective synthesis for producing biologically relevant compounds for applications in pest management and ecological studies.
Another structurally related ketone, 6-hydroxy-6-methyl-3-heptanone, has been identified as a pheromone in male mice that accelerates puberty in females.[3] This finding further supports the notion that simple aliphatic ketones can act as potent and specific signaling molecules in a variety of animal species.
Potential Toxicological Profile
While specific toxicity data for this compound is lacking, short-chain aliphatic ketones are generally considered to have low to moderate toxicity. The primary routes of exposure are inhalation and dermal contact, and high concentrations can cause irritation to the eyes, skin, and respiratory tract. Systemic effects at high doses may include central nervous system depression. It is important to note that the biological activity and toxicity can be influenced by the specific structure and stereochemistry of the molecule.
Conclusion
The enantioselective synthesis of this compound can be achieved with high efficiency and stereocontrol using methods such as SAMP/RAMP hydrazone alkylation and enzyme-catalyzed reductions. These advanced techniques offer significant advantages over classical non-enantioselective approaches, particularly when the target application requires a specific stereoisomer. The biological evaluation of structurally similar ketones, such as 4-methyl-3-heptanone, reveals their important role as pheromones, demonstrating the profound impact of stereochemistry on biological function. This comparative guide provides researchers and drug development professionals with a framework for selecting the most appropriate synthetic strategy and highlights the potential biological significance of this class of chiral ketones. Further investigation into the specific biological activities of the enantiomers of this compound is warranted to explore their potential applications in areas such as chemical ecology and pharmacology.
References
comparing the mass spectra of 2-heptanone, 3-heptanone, and 4-heptanone
An Objective Comparison of the Mass Spectra of 2-Heptanone, 3-Heptanone, and 4-Heptanone
This guide presents a comparative analysis of the electron ionization (EI) mass spectra of three structural isomers of heptanone: 2-heptanone, 3-heptanone, and 4-heptanone. The distinct fragmentation patterns observed for each isomer allow for their unambiguous differentiation. This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize mass spectrometry for structural elucidation.
Comparative Analysis of Fragmentation Data
The mass spectra of the three heptanone isomers are dominated by specific fragmentation pathways, primarily α-cleavage and the McLafferty rearrangement. While all three isomers have the same molecular weight of 114.19 g/mol , the position of the carbonyl group dictates the formation of characteristic fragment ions.[1][2][3]
| Isomer | Molecular Ion (M+•) m/z | Base Peak m/z | Key Fragment Ions (m/z) and Proposed Structures |
| 2-Heptanone | 114 | 43 | 58 : McLafferty Rearrangement Product, [C3H6O]+•71 : α-Cleavage, loss of C3H7•, [C4H7O]+86 : McLafferty Rearrangement with charge retention on the larger fragment99 : α-Cleavage, loss of CH3•, [C6H11O]+ |
| 3-Heptanone | 114 | 57 | 29 : α-Cleavage, [C2H5]+72 : McLafferty Rearrangement Product, [C4H8O]+•85 : α-Cleavage, loss of C2H5•, [C5H9O]+ |
| 4-Heptanone | 114 | 43 | 71 : α-Cleavage, loss of C3H7•, [C4H7O]+86 : McLafferty Rearrangement Product, [C5H10O]+• |
Analysis of Fragmentation Patterns:
-
2-Heptanone: The mass spectrum of 2-heptanone is distinguished by a base peak at m/z 43, corresponding to the [CH3CO]+ acylium ion formed by α-cleavage.[1][4] Another highly characteristic peak is observed at m/z 58, which is the result of a McLafferty rearrangement involving the transfer of a γ-hydrogen from the pentyl chain.[5]
-
3-Heptanone: For 3-heptanone, α-cleavage can occur on either side of the carbonyl group, leading to the formation of [C2H5CO]+ at m/z 57 (the base peak) or [C4H9CO]+ at m/z 85. The McLafferty rearrangement product for 3-heptanone appears at m/z 72.
-
4-Heptanone: As a symmetrical ketone, 4-heptanone undergoes α-cleavage to lose a propyl radical, resulting in a prominent peak for the [C3H7CO]+ acylium ion at m/z 71. The base peak is often observed at m/z 43, corresponding to the propyl fragment ion [C3H7]+. The McLafferty rearrangement in 4-heptanone produces a characteristic ion at m/z 86.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for 2-heptanone, 3-heptanone, and 4-heptanone upon electron ionization.
Caption: Key fragmentation pathways of heptanone isomers.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectra referenced in this guide are typically obtained using electron ionization (EI) mass spectrometry. The general protocol is as follows:
-
Sample Introduction: A small amount of the neat liquid sample (e.g., 1 µL) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons, typically with an energy of 70 eV.[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to vibrate and subsequently fragment into smaller, characteristic charged ions and neutral radicals or molecules.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
References
A Comparative Guide to Bioassays for Confirming Behavioral Responses to Ketone-Based Insect Attractants, with a Focus on 3-Ethyl-4-heptanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioassays relevant to confirming the behavioral response of insects to volatile organic compounds, with a specific interest in 3-Ethyl-4-heptanone. While publicly available, peer-reviewed studies detailing the specific behavioral effects of this compound on insects are limited, this document outlines the standard experimental protocols and data presentation methods used to evaluate similar ketone-based semiochemicals. The information herein is intended to serve as a foundational resource for researchers designing experiments to test the efficacy of this compound or alternative compounds as insect attractants.
Data Presentation: Comparative Performance of Ketone-Based Attractants
Quantitative data from bioassays are crucial for comparing the effectiveness of different chemical lures. Below is a template table summarizing typical data collected in such studies. Data for this compound is currently unavailable and is represented as "Not Available." For comparative purposes, data for other behaviorally active ketones are included.
| Compound | Target Insect Species | Bioassay Type | Attraction Index (%) | Antennal Response (mV) | Remarks |
| This compound | Not Available | Not Available | Not Available | Not Available | Data not found in public domain. |
| (S)-4-Methyl-3-heptanone | Pogonomyrmex ants, Leiophron uniformis (wasp) | Y-tube Olfactometer, GC-MS | Not specified | Not specified | Alarm pheromone and defensive secretion. |
| Raspberry Ketone | Melon Fly (Bactrocera cucurbitae) | Field Trapping | Higher than Cue-lure initially | Not specified | A well-established attractant. |
| Cue-lure (Raspberry ketone acetate) | Melon Fly (Bactrocera cucurbitae) | Field Trapping | Standard commercial lure | Not specified | Widely used in pest management. |
| Cyclopentanone | Aedes aegypti (mosquito) | Olfactometer | ~37% | Not specified | Shows dose-dependent attraction.[1] |
| 2-Butanone | Aedes aegypti (mosquito) | Olfactometer | ~18% | Not specified | Component of human odor blends attractive to mosquitoes.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for two common bioassays used to evaluate insect responses to volatile compounds.
Y-Tube Olfactometer Bioassay
Objective: To determine the preference of an insect between two odor sources in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification
-
Odor sources (e.g., filter paper treated with this compound, a control solvent, and alternative attractants)
-
Test insects (species of interest)
-
Release chamber
-
Observation area with controlled lighting and temperature
Procedure:
-
Setup: Assemble the Y-tube olfactometer, connecting the air source through the filters and flow meters to each arm of the "Y." Ensure a constant, equal airflow through both arms.
-
Odor Application: Apply a standardized dose of the test compound (e.g., 10 µL of a 1% solution of this compound in a neutral solvent like paraffin oil) to a filter paper and place it in the odor chamber of one arm. Place a filter paper with the solvent alone in the other arm as a control.
-
Acclimation: Place a single insect into the release chamber at the base of the "Y" and allow it to acclimate for a specified period (e.g., 1 minute).
-
Observation: Gently release the insect into the main tube of the olfactometer. Record the first choice of arm the insect makes (passes a designated line) and the time spent in each arm over a set duration (e.g., 5-10 minutes).
-
Replication: Repeat the experiment with a new insect for a statistically significant number of replicates (e.g., 30-50). To avoid positional bias, rotate the arms of the olfactometer and randomize the position of the treatment and control.
-
Data Analysis: Analyze the choice data using a chi-square test or binomial test to determine if there is a significant preference for the test compound over the control. Analyze the time-spent data using a t-test or non-parametric equivalent.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to an odorant, providing a physiological measure of olfactory reception.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Odor delivery system (puff generator)
-
Test compounds and control solvent
Procedure:
-
Antenna Preparation: Carefully excise an antenna from a live, immobilized insect. Mount the antenna between the two glass capillary electrodes filled with electrolyte solution. One electrode is placed at the base of the antenna (reference), and the other at the tip (recording).
-
Signal Stabilization: Allow the preparation to stabilize until a steady baseline electrical potential is observed.
-
Odor Delivery: A filter paper treated with the test compound is placed inside a Pasteur pipette. A controlled puff of purified air is passed through the pipette, delivering the odorant to the antenna.
-
Recording: The change in electrical potential (depolarization) across the antenna in response to the odor puff is recorded. This is the EAG response.
-
Controls and Replication: Deliver puffs of the solvent alone as a control. Test a range of concentrations of the test compound and alternative compounds. Repeat with multiple antennae for robust data.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the responses to different compounds and concentrations using ANOVA or a similar statistical test.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating insect attractants and a generalized signaling pathway for insect olfaction.
Caption: Experimental workflow for evaluating insect behavioral response.
Caption: Generalized insect olfactory signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Ethyl-4-heptanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 3-Ethyl-4-heptanone, a flammable liquid that requires careful management as a hazardous waste material. Adherence to these procedures is critical for minimizing risks and meeting regulatory standards.
Quantitative Data for Heptanone Isomers
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key quantitative safety and disposal-related data for structurally similar heptanone isomers. This information serves as a valuable reference for understanding the hazard profile and informing disposal protocols.
| Property | 3-Heptanone | 4-Heptanone | 2-Methyl-4-heptanone |
| UN Number | UN1224 | UN2710 | Not available |
| Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) | 3 (Flammable Liquid) |
| Packing Group | III | III | III |
| Flash Point | 41 °C / 105.8 °F[1] | 48 °C / 118.4 °F | 44 °C / 111.2 °F |
| Autoignition Temperature | 390 °C / 734 °F[1] | Not available | Not available |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following steps outline the recommended procedure from initial handling to final disposal.
1. Waste Identification and Classification:
-
Properly identify the waste as this compound.
-
Based on available data for similar ketones, classify the waste as a flammable liquid (Hazard Class 3) and therefore a hazardous waste.[1][2]
2. Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]
-
Ensure the storage area is a designated satellite accumulation area for hazardous waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable Liquid").
-
Include the accumulation start date on the label.
4. Personal Protective Equipment (PPE):
-
When handling waste this compound, always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
If there is a risk of inhalation, use a respirator with an appropriate cartridge.
5. Arrange for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for scheduling a waste pickup.
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Keep copies of all waste manifests and disposal documentation provided by the disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Navigating the Safe Handling of 3-Ethyl-4-heptanone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ethyl-4-heptanone (CAS: 1528-25-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from its close isomers, 3-Heptanone (CAS: 106-35-4) and 4-Heptanone (CAS: 123-19-3), to establish conservative and protective handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound or its isomers, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with these flammable ketones.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash hazard. |
| Skin | Chemical-resistant gloves | Neoprene, nitrile rubber, or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, chemical-resistant coveralls may be necessary. | |
| Respiratory | NIOSH/MSHA-approved respirator | Required if working in a poorly ventilated area or if exposure limits are likely to be exceeded. A full-face respirator provides both respiratory and eye protection. |
Operational Plan: Safe Handling and Storage
Adherence to proper operational procedures is critical for preventing accidents and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use non-sparking tools and explosion-proof equipment, as these ketones are flammable.[1][2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Incompatible materials to avoid in storage include strong oxidizing agents, strong bases, and strong reducing agents.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its isomers is essential to protect the environment and comply with regulations.
-
Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.
-
Do not pour down the drain or into the environment.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
Quantitative Data Summary
The following tables provide a summary of the physical and chemical properties of 3-Heptanone and 4-Heptanone, which can be used as a reference for the expected properties of this compound.
Physical Properties
| Property | 3-Heptanone (CAS: 106-35-4) | 4-Heptanone (CAS: 123-19-3) |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| Appearance | Colorless liquid | Light yellow liquid[1] |
| Odor | Fruity, banana-like | Pungent[1] |
| Boiling Point | 151 °C | 145 °C @ 760 mmHg[1] |
| Melting Point | -33.5 °C | -33 °C[1] |
| Flash Point | 39 °C (closed cup) | 48 °C (closed cup)[1] |
| Density | 0.817 g/cm³ at 20 °C | 0.817 g/mL at 25 °C |
Exposure Limits
| Component | ACGIH TLV (TWA) | OSHA PEL (TWA) | NIOSH REL (TWA) |
| 3-Heptanone | 50 ppm | 100 ppm (465 mg/m³) | 100 ppm (465 mg/m³) |
| 4-Heptanone | 50 ppm | Not established | 50 ppm (230 mg/m³) |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
